N-Boc-D-proline
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEBQGAAWMOMAI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37784-17-1 | |
| Record name | (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Boc-D-proline from D-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Boc-D-proline, a crucial protected amino acid derivative widely utilized in peptide synthesis and the development of pharmaceutical agents.[1][2] The tert-butoxycarbonyl (Boc) protecting group is essential for selectively masking the amine functionality of D-proline, preventing unwanted side reactions during subsequent synthetic steps.[2][3][4] This document outlines the core chemical principles, detailed experimental protocols, and quantitative data associated with this fundamental organic transformation.
Core Synthesis Principles
The synthesis of this compound from D-proline is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the D-proline amine group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). This reaction is typically carried out in the presence of a base to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the acidic byproducts. The Boc protecting group can be subsequently removed under acidic conditions, a key feature that allows for orthogonal protection strategies in complex multi-step syntheses.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound, compiled from various reported procedures.
| Parameter | Value | Source |
| Reactants | ||
| D-proline | 1 equivalent | |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.2 equivalents | |
| Base | ||
| Sodium Bicarbonate (NaHCO₃) | 2.5 equivalents | |
| Triethylamine (NEt₃) | ~3.9 equivalents | |
| 1,1,3,3-Tetramethylguanidine | 1.0 equivalent | |
| Solvent Systems | ||
| Dioxane/Water | 1:2 v/v | |
| Tetrahydrofuran/Saturated NaHCO₃ solution | N/A | |
| Dichloromethane | N/A | |
| Dimethyl sulfoxide | N/A | |
| Reaction Conditions | ||
| Initial Temperature | 0 - 5 °C | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 2.5 - 19 hours | |
| Yield | 83 - 99% | |
| Melting Point | 132 - 137 °C |
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the synthesis of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure and Stereochemistry of N-Boc-D-proline
This guide provides a comprehensive overview of this compound, a critical building block in peptide synthesis and asymmetric catalysis. We will delve into its structural characteristics, stereochemical nuances, and the experimental protocols for its synthesis and application.
Core Structure and Stereochemistry
This compound, chemically known as (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a derivative of the natural amino acid D-proline. The defining feature is the tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring. This group prevents the amine from participating in unwanted reactions during peptide synthesis.
Stereochemistry : The stereocenter at the α-carbon (C-2) has an (R) configuration, defining it as the D-enantiomer. This specific chirality is crucial for its role in synthesizing peptides with specific three-dimensional structures and in asymmetric catalysis, where it can act as a chiral catalyst or ligand to control the stereochemical outcome of a reaction.
Conformational Dynamics : The structure of this compound is not static. It exists as a dynamic equilibrium of different conformers:
-
Amide Bond Isomerism (cis/trans) : The bulky Boc group influences the equilibrium between the cis and trans conformations of the amide bond. While the trans conformation is generally favored for most amino acids, the cyclic nature of proline makes the energy difference between cis and trans isomers smaller. The trans conformation is still generally preferred, but the cis population can be significant and is influenced by the solvent and neighboring residues in a peptide chain.[1][2]
-
Ring Pucker (endo/exo) : The five-membered pyrrolidine ring is not planar and adopts puckered envelope conformations, primarily the Cγ-endo (down) and Cγ-exo (up) puckers.[1][3] This puckering is rapid, occurring on a picosecond timescale.[3] The exo pucker is often associated with the trans amide bond and more compact peptide conformations, while the endo pucker is favored in the cis amide conformation and leads to more extended structures.
The interplay of these conformational equilibria dictates the overall shape of the molecule and how it influences the structure of peptides into which it is incorporated.
Caption: Chemical structure of this compound with (R) stereochemistry.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 37784-17-1 | |
| Molecular Formula | C₁₀H₁₇NO₄ | |
| Molecular Weight | 215.25 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 134-137 °C | |
| Optical Activity [α]22/D | +60° (c=2 in acetic acid) | |
| Storage Temperature | 2-8°C |
Table 2: Spectroscopic Data of N-Boc-L-proline (D-proline analogue)
Note: Detailed spectroscopic data for the D-enantiomer is less commonly published than for the L-enantiomer. The spectral characteristics are expected to be identical, except for measurements using chiral methods.
| Nucleus | Chemical Shift (δ) ppm | Assignment |
| ¹H NMR | ~4.2-4.4 | Hα |
| ~3.4-3.6 | Hδ (one proton) | |
| ~3.3-3.5 | Hδ (one proton) | |
| ~2.1-2.3 | Hβ (one proton) | |
| ~1.8-2.0 | Hβ, Hγ (three protons) | |
| ~1.45 | Boc (tert-butyl) protons | |
| ¹³C NMR | ~175.0 | C=O (carboxyl) |
| ~154.0 | C=O (Boc) | |
| ~80.0 | C (quaternary, Boc) | |
| ~60.0 | Cα | |
| ~47.0 | Cδ | |
| ~31.0 | Cβ | |
| ~28.5 | CH₃ (Boc) | |
| ~24.0 | Cγ |
Chemical shifts are approximate and can vary based on solvent and concentration.
Experimental Protocols
Synthesis of this compound
This protocol describes the standard procedure for the N-protection of D-proline using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
D-proline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
3 N Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve D-proline (1 equivalent) in a mixture of dioxane and a saturated aqueous solution of sodium bicarbonate. Stir the mixture at room temperature for approximately 30 minutes.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in a suitable organic solvent like tetrahydrofuran (THF) or dioxane dropwise to the cooled D-proline solution.
-
Reaction: Vigorously stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and continue stirring overnight (approximately 12-19 hours).
-
Solvent Removal: Remove the organic solvent (THF or dioxane) under reduced pressure (rotary evaporation).
-
Acidification: Cool the remaining aqueous residue to 0 °C and carefully acidify it to a pH of approximately 2-3 by adding 3 N HCl. This will precipitate the product.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under vacuum to yield this compound as a white solid.
Caption: Workflow for the synthesis of this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone of the Boc/Bzl strategy in SPPS. The following protocol outlines a single coupling cycle to incorporate an this compound residue onto a growing peptide chain attached to a solid support (resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling agent (e.g., HBTU, DIC)
-
Base (e.g., DIEA)
-
Deprotection agent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% v/v)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
Procedure (One Cycle):
-
Deprotection: The Nα-Boc group of the last amino acid on the resin is removed using a solution of TFA in DCM. This exposes a free amine (as a TFA salt).
-
Washing: The resin is thoroughly washed with DCM and then DMF to remove excess TFA and byproducts.
-
Neutralization: The TFA salt of the N-terminal amine is neutralized to the free amine using a base like DIEA in DMF. This step is critical for the subsequent coupling reaction.
-
Activation & Coupling: this compound (excess, e.g., 4 equivalents) is pre-activated by dissolving it in DMF with a coupling agent (e.g., HBTU or DIC) and a base (DIEA). This activated solution is then added to the washed and neutralized resin. The mixture is agitated for a set time (e.g., 1-2 hours) to ensure complete coupling.
-
Washing: The resin is again thoroughly washed with DMF and DCM to remove excess reagents and byproducts, leaving the newly elongated peptide-resin ready for the next cycle.
This cycle is repeated until the desired peptide sequence is assembled.
Caption: Logical workflow for incorporating this compound in Boc-SPPS.
References
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Shield: A Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group in Modern Drug Development
For researchers, scientists, and drug development professionals, the strategic manipulation of functional groups is a cornerstone of successful molecular design and synthesis. Among the arsenal of protective chemistries, the tert-butoxycarbonyl (Boc) group stands out as a versatile and robust tool, particularly for the management of amine functionalities. Its widespread adoption in peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals stems from its ease of introduction, stability across a range of reaction conditions, and facile, selective removal under mild acidic conditions. [1][2]
This in-depth technical guide provides a comprehensive overview of the Boc protecting group, detailing its core principles, mechanistic pathways, and practical applications in contemporary drug development.
Core Principles of the Boc Protecting Group
The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of primary and secondary amines, thereby preventing unwanted side reactions during multi-step synthetic sequences.[3][4] This is typically achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O), often in the presence of a base, to form a stable tert-butyl carbamate.[2] This carbamate is resilient to a variety of reagents, including basic and nucleophilic conditions, making it compatible with numerous standard coupling reactions.
A key feature of the Boc group is its orthogonality with other common amine protecting groups. For instance, it is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and resistant to the catalytic hydrogenation conditions used to remove the benzyloxycarbonyl (Cbz) group. This orthogonality is crucial for complex syntheses requiring differential protection strategies.
The true power of the Boc group lies in its acid lability. It can be efficiently removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to regenerate the free amine. This selective deprotection allows for the sequential unmasking of reactive sites, a critical requirement in processes like solid-phase peptide synthesis (SPPS).
Mechanistic Insights: Protection and Deprotection
Boc Protection of Amines
The introduction of the Boc group onto an amine proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes into the stable byproducts carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the newly formed carbamate to yield the final Boc-protected amine.
Mechanism of Boc protection of an amine.
Boc Deprotection using Trifluoroacetic Acid (TFA)
The removal of the Boc group is an acid-catalyzed process. The carbonyl oxygen of the carbamate is first protonated by TFA, making the carbamate a better leaving group. The protonated carbamate then fragments to release the stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.
Mechanism of Boc deprotection using TFA.
Quantitative Data Summary
The efficiency of Boc protection and deprotection reactions is influenced by the substrate, solvent, and reaction conditions. The following tables summarize typical quantitative data for these transformations.
Table 1: Boc Protection of Various Amines
| Amine Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Primary Aliphatic Amine | (Boc)₂O | TEA | DCM | 1-4 | >95 | |
| Aniline | (Boc)₂O | DMAP | ACN | 2-6 | ~90 | |
| Amino Acid | (Boc)₂O | NaOH | Water/Dioxane | 2-12 | 85-95 | |
| Structurally Diverse Amines | (Boc)₂O | None | Water/Acetone | 0.1-0.2 | >90 |
Table 2: Boc Deprotection Conditions
| Deprotection Reagent | Solvent | Temperature (°C) | Time | Notes | Reference |
| 20-50% TFA | DCM | 0 to RT | 0.5-2 h | Standard condition for SPPS. | |
| 4M HCl | Dioxane/Ethyl Acetate | RT | 1-4 h | Product often precipitates as HCl salt. | |
| TMSI | DCM/Acetonitrile | RT | 2-12 h | Milder conditions for sensitive substrates. | |
| Heat | Toluene | 65 | Variable | For specific substrates. | |
| Oxalyl Chloride | Methanol | RT | 1-4 h | Mild alternative, especially for aromatics. | |
| Water | Reflux | <0.2 h | "Green" catalyst-free method. |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or a suitable solvent mixture (e.g., water/acetone)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) in the chosen solvent (e.g., DCM, approximately 0.2 M).
-
Add the base (e.g., TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature. For aqueous conditions, a base like NaOH can be used.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude Boc-protected amine.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 2: General Procedure for Boc Deprotection using TFA
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected amine in DCM (approximately 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution. The reaction is often exothermic.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine. The product may also be isolated as the TFA salt by simply evaporating the solvent.
Role in Drug Development and Advanced Applications
The Boc protecting group is instrumental in various facets of drug development, from the synthesis of small molecule inhibitors to the construction of complex biologics.
Solid-Phase Peptide Synthesis (SPPS)
In Boc-based SPPS, the N-terminal α-amino group of the growing peptide chain is protected with a Boc group. Each cycle of peptide elongation involves the deprotection of the Boc group with TFA, followed by neutralization and coupling of the next Boc-protected amino acid. The side chains of amino acids are protected with more acid-stable groups, such as benzyl ethers, which are only removed at the end of the synthesis with a strong acid like hydrogen fluoride (HF).
Iterative workflow of Boc solid-phase peptide synthesis.
Antibody-Drug Conjugates (ADCs)
The Boc group plays a critical role in the synthesis of linkers used in ADCs. For instance, in the construction of heterobifunctional linkers like Boc-amino-PEG3-SSPy, the Boc group protects a terminal amine. This allows for the selective conjugation of a cytotoxic drug to another part of the linker. Following drug conjugation, the Boc group is removed to reveal the amine, which can then be used for further modification or to modulate the properties of the final ADC.
Logical workflow for ADC synthesis using a Boc-protected linker.
Conclusion
The tert-butoxycarbonyl protecting group remains an indispensable tool in the modern synthetic chemist's toolbox. Its predictable reactivity, robustness under a wide array of conditions, and selective removal under mild acidic conditions make it an ideal choice for the protection of amines in a multitude of synthetic contexts. From the foundational principles of peptide synthesis to the cutting-edge development of antibody-drug conjugates, the strategic application of the Boc group continues to enable the synthesis of complex and life-saving molecules with precision and efficiency. A thorough understanding of its chemistry and practical application is therefore essential for any professional engaged in the field of drug discovery and development.
References
An In-depth Technical Guide to N-Boc-D-proline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-D-proline, a crucial building block in synthetic organic chemistry. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and application in solid-phase peptide synthesis, and explores its role in the development of therapeutic agents such as histone deacetylase (HDAC) and caspase inhibitors.
Core Properties of this compound
This compound, also known as (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a derivative of the non-proteinogenic amino acid D-proline where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, preventing unwanted side reactions at the N-terminus while the carboxyl group is activated for peptide bond formation.
Quantitative Data Summary
The following table summarizes the key quantitative and physicochemical properties of this compound.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₇NO₄ | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
| CAS Number | 37784-17-1 | |
| Appearance | White to off-white solid | |
| Melting Point | 134-137 °C | |
| Optical Activity [α]22/D | +60° (c = 2 in acetic acid) | |
| Storage Temperature | 2-8°C |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of D-proline with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. The Boc anhydride introduces the tert-butoxycarbonyl protecting group onto the secondary amine of the proline ring.
Materials:
-
D-proline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and Water (or other suitable solvent system)
-
Ethyl acetate
-
3N Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve D-proline in a mixture of dioxane and a saturated aqueous solution of sodium bicarbonate. Stir the mixture at room temperature for approximately 30 minutes.
-
Boc Protection: Cool the reaction mixture to 0-5°C using an ice bath. Slowly add di-tert-butyl dicarbonate. Continue stirring at this temperature for one hour, then allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Remove the organic solvent (dioxane) under reduced pressure. Cool the remaining aqueous residue to 0°C and acidify with 3N HCl to a pH of approximately 3.
-
Extraction: Extract the product into ethyl acetate. The extraction should be performed multiple times to ensure complete recovery.
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under vacuum to yield this compound as a white solid.
Boc Solid-Phase Peptide Synthesis (SPPS)
This compound is a standard reagent in Boc-based solid-phase peptide synthesis (SPPS), a method where a peptide is assembled on a solid resin support. The general cycle involves deprotection of the N-terminal Boc group, neutralization, and coupling of the next Boc-protected amino acid.
Materials:
-
This compound and other required Boc-amino acids
-
Merrifield resin or other suitable solid support
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) for deprotection
-
Diisopropylethylamine (DIEA) in DCM for neutralization
-
Coupling reagents (e.g., DCC/HOBt or HBTU)
-
Solvents for washing (DCM, DMF, IPA)
-
Anhydrous Hydrogen Fluoride (HF) for cleavage (use with extreme caution in a specialized apparatus)
-
Scavengers (e.g., anisole, p-cresol)
General SPPS Cycle:
-
Resin Swelling: Swell the resin in an appropriate solvent like DCM in a reaction vessel.
-
Deprotection: Remove the N-terminal Boc group of the resin-bound amino acid by treating it with a solution of TFA in DCM (typically 25-50%).
-
Washing: Wash the resin to remove excess TFA and the cleaved Boc group.
-
Neutralization: Neutralize the resulting N-terminal ammonium salt to a free amine using a solution of DIEA in DCM.
-
Washing: Wash the resin to remove excess base.
-
Coupling: Dissolve this compound (or the next amino acid in the sequence) and a coupling agent in a suitable solvent. Add this solution to the resin to form the peptide bond.
-
Washing: Wash the resin to remove excess reagents and byproducts.
-
Repeat: Repeat the cycle of deprotection, neutralization, and coupling until the desired peptide sequence is assembled.
-
Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like HF with scavengers.
Applications in Drug Development
The rigid, cyclic structure of proline and its derivatives is highly valuable in medicinal chemistry for constraining the conformation of peptides and small molecules, often leading to enhanced binding affinity and selectivity for biological targets.
Histone Deacetylase (HDAC) Inhibitors
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various cancers, making them an important therapeutic target. This compound and other proline analogs can be incorporated into the "cap" group of HDAC inhibitors. The cap group interacts with the surface of the enzyme, contributing to the inhibitor's potency and isoform selectivity. While D-proline itself has been used in the synthesis of cadmium-proline complexes that show HDAC inhibition, this compound serves as a key intermediate for building more complex organic inhibitors.
Caspase Inhibitors
Caspases are a family of proteases that are central to the process of apoptosis (programmed cell death). Inhibitors of caspases have therapeutic potential in diseases characterized by excessive cell death. Peptidomimetic caspase inhibitors often incorporate proline or its derivatives at the P2 position to enhance their inhibitory activity. This compound can be used in the synthesis of these peptide-based inhibitors, where the proline ring helps to correctly orient the molecule within the active site of the caspase enzyme.
References
A Technical Guide to High-Purity N-Boc-D-proline for Researchers and Drug Development Professionals
Introduction:
N-Boc-D-proline, a protected form of the non-proteinogenic amino acid D-proline, is a critical chiral building block in modern organic synthesis and pharmaceutical development. Its unique structural properties, conferred by the tert-butoxycarbonyl (Boc) protecting group, allow for its strategic incorporation into complex molecules, particularly in the synthesis of peptides and peptidomimetics.[1] The stereochemical integrity and high purity of this compound are paramount, as even minute impurities can significantly impact the yield, purity, and biological activity of the final product. This guide provides an in-depth overview of commercial suppliers, quality control methodologies, and a detailed experimental protocol for the application of high-purity this compound in solid-phase peptide synthesis.
Commercial Suppliers and Product Specifications
A multitude of chemical suppliers offer this compound, catering to various scales of research and manufacturing. The quality and purity of the product can vary between suppliers, making careful selection crucial. High-purity this compound is typically characterized by an assay of ≥98%, with detailed specifications often provided in the Certificate of Analysis (CoA). Key quality parameters include appearance, melting point, optical rotation, and purity as determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Below is a summary of prominent commercial suppliers and their typical specifications for high-purity this compound:
| Supplier | Product Number (Example) | Purity Specification | Analytical Methods Cited |
| Sigma-Aldrich (Merck) | 483818 | ≥99% | Assay, Optical Rotation |
| 8.51009 (Novabiochem®) | ≥98% (TLC) | TLC, IR, Optical Rotation | |
| Tokyo Chemical Industry (TCI) | B2977 | >98.0% (HPLC) | HPLC, Titration |
| MedChemExpress | HY-40115 | >98.0% (NMR) | NMR, Water (KF), Residue on Ignition |
| Chem-Impex | (L-proline variant: 01809) | ≥98% (HPLC) | HPLC, Optical Rotation |
Note: This table is not exhaustive and represents a snapshot of available data. Researchers should always consult the supplier's most recent Certificate of Analysis for lot-specific data.
Quality Control and Analytical Methodologies
The enantiomeric purity of this compound is a critical quality attribute, as the presence of the L-enantiomer can lead to the formation of undesired diastereomeric impurities in the final peptide product.[2] Chiral High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the enantiomeric purity of this compound and other amino acid derivatives.[2][3]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
This protocol outlines a general method for determining the enantiomeric purity of this compound using chiral HPLC.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is required.
-
Chiral Stationary Phases (CSPs) are essential for separating enantiomers. Polysaccharide-based columns, such as the CHIRALPAK® series (e.g., IA, IC), are widely used for the chiral separation of N-protected amino acids.
2. Mobile Phase Preparation:
-
Mobile phases typically consist of a mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a more polar alcohol (e.g., isopropanol or ethanol).
-
Additives such as trifluoroacetic acid (TFA) are often incorporated to improve peak shape and resolution.
-
A typical mobile phase could be a mixture of n-Hexane:Isopropanol:TFA in a ratio of 90:10:0.1 (v/v/v). The optimal mobile phase composition should be determined empirically.
3. Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Chromatographic Conditions:
-
Column: CHIRALPAK® IA (or equivalent)
-
Mobile Phase: Isocratic elution with n-Hexane:Isopropanol:TFA (90:10:0.1)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
5. Data Analysis:
-
The enantiomeric purity is calculated from the peak areas of the D- and L-enantiomers in the chromatogram. The percentage of the desired D-enantiomer is determined relative to the total area of both enantiomer peaks.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone reagent in Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection for the α-amino group, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
Experimental Protocol: Boc Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol describes a single coupling cycle for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.
1. Materials and Reagents:
-
This compound
-
Peptide synthesis resin (e.g., Merrifield resin pre-loaded with the C-terminal amino acid)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU/HOBt or DIC/HOBt)
-
Dimethylformamide (DMF)
2. Deprotection:
-
Swell the resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide.
-
Wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc group.
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 5% DIEA in DCM until a neutral pH is achieved.
-
Wash the resin with DCM to remove excess DIEA.
4. Coupling:
-
Dissolve this compound (typically 3-4 equivalents relative to the resin substitution) and a coupling reagent (e.g., HBTU/HOBt) in DMF.
-
Add DIEA to the solution to activate the carboxyl group of the this compound.
-
Add the activated this compound solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
5. Washing:
-
After the coupling reaction is complete, wash the resin extensively with DMF and DCM to remove excess reagents and by-products.
6. Cycle Repetition:
-
Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid to be added to the peptide chain.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Proline-Based Organocatalysts
Abstract
This technical guide provides a comprehensive overview of the discovery and historical development of proline-based organocatalysts, a cornerstone of modern asymmetric synthesis. From its serendipitous discovery in the 1970s to its renaissance in the 21st century, proline has emerged as a "simplest enzyme," offering a powerful, cost-effective, and environmentally benign alternative to traditional metal-based catalysts.[1][2] This document details the seminal discoveries, key scientific contributors, and the expansion of proline catalysis to a broad range of carbon-carbon bond-forming reactions. It includes structured data tables for quantitative comparison, detailed experimental protocols for key reactions, and explanatory diagrams to illustrate reaction mechanisms and historical progression.
Introduction: The Dawn of a New Catalysis
For decades, the world of asymmetric catalysis was dominated by two primary pillars: biocatalysis (enzymes) and transition-metal catalysis. The concept of using small, chiral organic molecules to induce stereoselectivity remained a niche area. This paradigm began to shift with the recognition that simple, naturally occurring molecules could mimic the catalytic strategies of complex enzymes.[3][4] Among these, the amino acid L-proline has proven to be exceptionally versatile and effective.[5] Proline is inexpensive, non-toxic, stable, and available in both enantiomeric forms, making it an ideal candidate for sustainable chemical synthesis. Its ability to act as a bifunctional catalyst, utilizing both its secondary amine and carboxylic acid moieties, is central to its remarkable success. This guide traces the fascinating history of proline organocatalysis, from its initial discovery to its establishment as a fundamental tool in modern organic chemistry.
The Pioneering Discoveries of the 1970s
The genesis of proline organocatalysis can be traced back to the early 1970s, with two industrial research groups independently reporting on the use of proline in asymmetric intramolecular aldol reactions. These foundational studies, aimed at synthesizing chiral intermediates for steroids, went largely unappreciated at the time but laid the critical groundwork for the field's later explosion.
The Hajos-Parrish Reaction (Hoffmann-La Roche)
In 1974, Zoltan Hajos and David Parrish at Hoffmann-La Roche published their work on the asymmetric cyclization of an achiral triketone. Using a mere 3 mol% of (S)-(-)-proline in dimethylformamide (DMF) at moderate temperatures, they were able to produce a bicyclic ketol with an impressive 93% enantiomeric excess (ee). This reaction, which demonstrated the potential of low catalyst loadings, became known as the Hajos-Parrish reaction.
The Eder-Sauer-Wiechert Modification (Schering AG)
Almost simultaneously, in 1971, Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert at Schering AG reported a similar intramolecular aldol reaction. Their process, however, employed significantly higher catalyst loadings (47 mol% (S)-proline) and harsher conditions, leading to the dehydrated enone product. This reaction is often referred to as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, acknowledging the contributions of both groups.
Data Presentation: Early Intramolecular Aldol Reactions
| Reaction | Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Product | Yield (%) | ee (%) | Reference |
| Hajos-Parrish | 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-Proline | 3 | DMF | Room Temp. | Chiral bicyclic ketol | Quantitative | 93.4 | |
| Eder-Sauer-Wiechert | 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-Proline | 47 | MeCN/HClO₄ | 80 | Chiral bicyclic enone | 71 | ~100 |
Experimental Protocols: Foundational Reactions
Protocol 1: The Hajos-Parrish Intramolecular Aldol Cyclization
-
An achiral triketone (e.g., 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione) is dissolved in dimethylformamide (DMF).
-
(S)-(-)-proline (3 mol%) is added to the solution.
-
The mixture is stirred at room temperature for approximately 20-48 hours.
-
The reaction is worked up using standard extraction procedures to isolate the chiral ketol product.
-
The enantiomeric excess is determined by chiral chromatography or spectroscopy.
Protocol 2: The Eder-Sauer-Wiechert Intramolecular Aldol Condensation
-
The achiral triketone is dissolved in a mixture of acetonitrile and 1N perchloric acid.
-
(S)-Proline (47 mol%) is added to the solution.
-
The reaction mixture is heated to 80°C.
-
After the reaction is complete, the mixture is worked up to isolate the optically active enone product, which results from the dehydration of the initial aldol adduct.
The Renaissance: Proline Catalysis in the 21st Century
Despite the significance of these early discoveries, the field of organocatalysis lay dormant for nearly three decades. The "golden age" of organocatalysis was officially initiated in the year 2000. This resurgence was spearheaded by the work of Benjamin List, Richard A. Lerner, and Carlos F. Barbas III, who extended the proline-catalyzed aldol reaction to its first intermolecular variant.
The List-Barbas Intermolecular Aldol Reaction
In a landmark 2000 paper, List, Lerner, and Barbas demonstrated that L-proline could effectively catalyze the direct asymmetric aldol reaction between acetone and a variety of aldehydes. This discovery was a watershed moment, showcasing the broad applicability of proline beyond intramolecular cyclizations and sparking an explosion of research in the field.
Expansion to Mannich and Other Reactions
Following the success of the intermolecular aldol reaction, the List group and others rapidly expanded the scope of proline catalysis to other fundamental C-C bond-forming reactions. In 2000, they reported the first proline-catalyzed direct asymmetric three-component Mannich reaction, reacting a ketone, an aldehyde, and an amine to produce β-amino carbonyl compounds with high enantioselectivity. Subsequently, proline and its derivatives have been successfully applied to Michael additions, α-aminations, and Diels-Alder reactions, solidifying organocatalysis as a third pillar of asymmetric synthesis.
Data Presentation: Key Intermolecular Proline-Catalyzed Reactions
Table 2: The First Intermolecular Proline-Catalyzed Aldol Reaction
| Aldehyde (Acceptor) | Ketone (Donor) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| p-Nitrobenzaldehyde | Acetone | 30 | DMSO | 4 | 68 | 76 | |
| Isobutyraldehyde | Acetone | 20-30 | Acetone | 24 | 97 | 96 | |
| Acetaldehyde | Cyclohexanone | 20 | CH₂Cl₂ | 12 | 85 | >99 |
Table 3: Early Proline-Catalyzed Three-Component Mannich Reaction
| Aldehyde | Ketone | Amine | Catalyst Loading (mol%) | Solvent | Yield (%) | dr | ee (%) | Reference |
| p-Nitrobenzaldehyde | Acetone | p-Anisidine | 35 | DMSO | 50 | - | 94 | |
| Isovaleraldehyde | Acetone | p-Anisidine | 35 | DMSO | 92 | - | 92 | |
| p-Nitrobenzaldehyde | Hydroxyacetone | p-Anisidine | 35 | Dioxane | 64 | syn/anti >20:1 | 99 |
Experimental Protocols: Modern Reactions
Protocol 3: The List-Barbas Intermolecular Aldol Reaction
-
To a solution of the aldehyde (1 mmol) in the chosen solvent (e.g., DMSO or neat acetone, 4 mL), add L-proline (0.3 mmol, 30 mol%).
-
Add the ketone (e.g., acetone, 1 mL) to the mixture.
-
Stir the reaction at room temperature for the specified time (typically 4-24 hours).
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction with a half-saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC.
Protocol 4: The List Three-Component Mannich Reaction
-
Combine the aldehyde (0.5 mmol), amine (e.g., p-anisidine, 0.5 mmol), and ketone (1.0 mL, ~13.6 mmol) in a vial.
-
Add L-proline (0.175 mmol, 35 mol%) to the mixture.
-
Add the solvent (e.g., DMSO, 0.5 mL) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, purify the crude product directly by flash chromatography on silica gel to yield the Mannich product.
-
Determine diastereomeric and enantiomeric ratios by NMR and chiral HPLC, respectively.
Mechanistic Insights: How Proline Works
The mechanism of the proline-catalyzed aldol reaction was a subject of debate for some time, with initial proposals including a hemiaminal intermediate by Hajos and a two-proline transition state by Agami. However, a large body of experimental and theoretical evidence now strongly supports an enamine-based catalytic cycle, analogous to the mechanism of Class I aldolase enzymes.
The Enamine Catalytic Cycle
The generally accepted mechanism involves the following key steps:
-
Enamine Formation: The secondary amine of proline reacts with a carbonyl donor (ketone or aldehyde) to form an iminium ion, which then tautomerizes to a nucleophilic enamine intermediate.
-
C-C Bond Formation: The enamine attacks the carbonyl acceptor (an aldehyde). The stereochemistry of this step is controlled by the chiral proline backbone.
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst, thus completing the cycle.
Caption: The enamine catalytic cycle for the proline-catalyzed aldol reaction.
The Role of Bifunctional Catalysis
A key feature of proline's efficacy is its bifunctional nature. The carboxylic acid group plays a crucial role in activating the aldehyde acceptor via hydrogen bonding. This is often depicted using a Zimmerman-Traxler-like transition state model, where the enamine and the activated aldehyde are brought together in a highly organized, six-membered, chair-like arrangement. This organization dictates the facial selectivity of the enamine attack, leading to high stereocontrol.
Caption: Logical relationship in the proposed transition state.
The Mannich Reaction Mechanism
The mechanism for the proline-catalyzed Mannich reaction is analogous to the aldol reaction. The primary difference is that the electrophile is an imine, which is formed in situ from the reaction between an aldehyde and an amine. The proline-derived enamine then attacks this imine to form the C-C bond.
Caption: Experimental workflow for the three-component Mannich reaction.
Conclusion and Future Outlook
The journey of proline-based organocatalysis is a testament to how a simple, overlooked discovery can blossom into a major field of chemical research. From the initial intramolecular aldol reactions of the 1970s to the broad and powerful intermolecular transformations developed in the 2000s, proline has proven to be a remarkably effective and versatile catalyst. Its low cost, low toxicity, and operational simplicity have made asymmetric organocatalysis an indispensable tool for academic research and an increasingly attractive methodology for industrial applications, particularly in pharmaceutical development. The principles uncovered through the study of proline have inspired the design of a new generation of more complex and highly active organocatalysts, ensuring that this elegant and sustainable approach to chemical synthesis will continue to evolve and thrive.
References
N-Boc-D-proline: A Chiral Building Block for Asymmetric Synthesis in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-D-proline, a derivative of the naturally occurring amino acid D-proline with a tert-butoxycarbonyl (Boc) protecting group on the amine, is a pivotal chiral building block in modern organic synthesis.[1][2] Its rigid pyrrolidine ring and defined stereochemistry make it an invaluable tool for introducing chirality and conformational constraints into molecules.[3] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of pharmaceuticals. We will delve into detailed experimental protocols, present quantitative data from key reactions, and visualize complex synthetic and biological pathways.
Physicochemical Properties of this compound
This compound is a white to off-white solid at room temperature.[2] The Boc protecting group enhances its solubility in organic solvents and allows for controlled deprotection under acidic conditions.[1]
| Property | Value | Reference |
| CAS Number | 37784-17-1 | |
| Molecular Formula | C₁₀H₁₇NO₄ | |
| Molecular Weight | 215.25 g/mol | |
| Melting Point | 134-137 °C | |
| Optical Activity | [α]²²/D +60° (c = 2 in acetic acid) | |
| Appearance | White to off-white powder or crystal | |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The standard laboratory synthesis of this compound involves the reaction of D-proline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve D-proline (130.9 mmol) in 190 mL of a saturated sodium bicarbonate (NaHCO₃) solution (0.7 mol/L) in a dry reaction flask.
-
Cooling: Cool the resulting solution using an ice bath.
-
Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (144.0 mmol, 1.1 equivalents) in dry tetrahydrofuran (THF) dropwise to the reaction mixture.
-
Reaction: Vigorously stir the reaction mixture at room temperature for 19 hours.
-
Solvent Removal: After the reaction is complete, remove the THF by vacuum.
-
Acidification: Cool the residue to 0°C and acidify by adding 40 mL of 3 N hydrochloric acid (HCl) solution.
-
Extraction: Extract the mixture three times with 400 mL of ethyl acetate.
-
Drying and Concentration: Combine all organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield this compound.
Applications in Asymmetric Synthesis
This compound serves as a versatile chiral starting material for the synthesis of a wide array of complex molecules, including substituted prolines, peptide-based therapeutics, and organocatalysts.
Diastereoselective Alkylation
The rigid pyrrolidine ring of this compound allows for high diastereoselectivity in alkylation reactions at the α-carbon. The stereochemical outcome can be influenced by the choice of N-protecting group and the alkylating agent.
| Substrate | Electrophile | Base | Solvent | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| N-Boc-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester | Allyl bromide | LDA | THF | (2S,4R)-2-allyl-N-Boc-4-tert-butyldiphenylsilyloxyproline methyl ester | >95:5 | 85 | |
| N-Boc-(2R,3S)-3-hydroxyproline ethyl ester | Prenyl bromide | LDA | THF | (2R,3S)-2-prenyl-N-Boc-3-hydroxyproline ethyl ester | >98:2 | 75 | |
| N-Boc-L-proline methyl ester | 4-Iodotoluene | AgOAc | Toluene | cis-N-Boc-3-(4-tolyl)-L-proline methyl ester | >99:1 | 91 |
Experimental Protocol: Diastereoselective Alkylation of N-Boc-(2R,3S)-3-hydroxyproline ethyl ester
-
Enolate Formation: To a solution of N-Boc-(2R,3S)-3-hydroxyproline ethyl ester (1.0 mmol) in dry THF (10 mL) at -78°C under an inert atmosphere, add lithium diisopropylamide (LDA) (1.1 mmol, 1.1 equiv) dropwise. Stir the mixture for 1 hour at -78°C.
-
Alkylation: Add prenyl bromide (1.2 mmol, 1.2 equiv) to the enolate solution at -78°C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate, and purify the residue by column chromatography on silica gel to afford the desired α-alkylated product.
Synthesis of Proline-Based Organocatalysts
This compound is a common starting material for the synthesis of more complex proline-derived organocatalysts, which are widely used in asymmetric transformations like aldol and Michael reactions.
Solid-Phase Peptide Synthesis (SPPS)
This compound is extensively used in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the α-amine, which is removed at each cycle of amino acid addition.
References
- 1. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-tert-butyloxycarbonyl-D-proline (N-Boc-D-proline) in solid-phase peptide synthesis (SPPS). This document outlines the strategic importance of incorporating D-proline into peptide sequences, details established protocols for its use in Boc-SPPS, and provides expected quantitative outcomes.
Introduction to this compound in SPPS
This compound is a critical building block in the synthesis of peptides with enhanced therapeutic potential. The incorporation of D-amino acids, such as D-proline, can significantly increase the metabolic stability of peptides by providing resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[1] The unique cyclic structure of proline, in its D-configuration, imparts significant conformational constraints on the peptide backbone.[1][2] This can lead to the formation of specific secondary structures, such as turns and kinks, which can enhance receptor binding affinity and selectivity.[1][]
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust and well-established method for SPPS, particularly for the synthesis of long or hydrophobic peptides where aggregation can be a challenge. This compound is readily incorporated using standard Boc-SPPS protocols.
Data Presentation
The following tables summarize the key quantitative parameters associated with the use of this compound in a typical Boc-SPPS workflow.
Table 1: Typical Synthesis Parameters for this compound Incorporation
| Parameter | Value | Notes |
| Resin Substitution | 0.3 - 0.8 mmol/g | Merrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides. |
| Boc-Amino Acid Excess | 3 - 5 equivalents | Relative to resin substitution. |
| Coupling Reagent Excess | 3 - 5 equivalents | Relative to resin substitution. |
| Coupling Time | 1 - 4 hours | Proline's secondary amine can lead to slower coupling kinetics. Monitoring is recommended. |
| Deprotection Time | 20 - 30 minutes | Using 50% TFA in DCM. |
| Neutralization Time | 5 - 10 minutes | Using 10% DIEA in DCM (for standard protocol). |
Table 2: Expected Coupling Efficiency and Yield
| Parameter | Expected Value | Factors Influencing Outcome |
| Coupling Efficiency (per step) | >99% | For standard amino acids. Monitored by Kaiser test. |
| Coupling Efficiency (this compound) | ~98-99.5% | May require double coupling or optimized reagents due to the secondary amine. Monitored by a specific test for secondary amines (e.g., Isatin or Chloranil test). |
| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on peptide length and sequence. |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification is typically required. |
| Final Purified Peptide Yield | 10 - 30% | Dependent on the efficiency of purification steps. |
Experimental Protocols
Detailed methodologies for the key steps in Boc-SPPS incorporating this compound are provided below.
Protocol 1: Boc Deprotection
This procedure removes the temporary N-terminal Boc protecting group.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.
-
Pre-wash: Drain the DCM and wash the resin with the deprotection solution (50% trifluoroacetic acid (TFA) in DCM) for 1-2 minutes.
-
Deprotection: Drain the pre-wash solution and add fresh deprotection solution. Agitate the mixture for 20-30 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
Protocol 2: Neutralization
This step is critical to deprotonate the N-terminal ammonium salt to the free amine, enabling the subsequent coupling reaction. Two common protocols are presented.
2.1 Standard Neutralization
-
Washing: Following deprotection and DCM washes, wash the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 1 minute).
-
Final Washes: Wash the resin with DCM (3-5 times) to remove excess base. The resin is now ready for the coupling step.
2.2 In Situ Neutralization
This method combines neutralization and coupling, which can be advantageous for preventing aggregation of the peptide chain.
-
Amino Acid Activation: In a separate vessel, pre-activate the incoming this compound (3-5 equivalents) with a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of N,N-dimethylformamide (DMF).
-
Combined Coupling and Neutralization: Add the activated amino acid solution directly to the peptide-resin (still in its TFA salt form after deprotection and DCM washes). Immediately add DIEA (2-3 equivalents relative to resin substitution) to the reaction vessel.
-
Coupling: Agitate the mixture for the duration of the coupling reaction (1-4 hours).
Protocol 3: this compound Coupling
This procedure forms the peptide bond.
-
Activation: In a separate vessel, dissolve this compound (3-5 equivalents) and an activating agent such as HOBt (1-hydroxybenzotriazole) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) in DMF. Add a carbodiimide such as DIC (N,N'-diisopropylcarbodiimide) (3-5 equivalents) if using HOBt.
-
Coupling Reaction: Add the activated this compound solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test suitable for secondary amines, such as the Isatin or Chloranil test. A negative test indicates complete coupling. If the test is positive, a second coupling (recoupling) with freshly prepared activated amino acid is recommended.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.
Protocol 4: Cleavage and Deprotection
This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups.
4.1 HF Cleavage
Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized HF-resistant apparatus within a certified fume hood by trained personnel.
-
Preparation: Dry the peptide-resin thoroughly under high vacuum. Place the dried resin in the HF reaction vessel.
-
Scavengers: Add a scavenger cocktail to the reaction vessel to prevent side reactions. A common mixture is anisole/p-cresol (1:1, v/v).
-
HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath) and distill anhydrous HF into the vessel.
-
Cleavage Reaction: Allow the reaction mixture to warm to 0°C and stir for 1-2 hours.
-
HF Removal: Remove the HF under a stream of nitrogen or by vacuum.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Filter and dry the crude peptide.
4.2 TFMSA Cleavage
Trifluoromethanesulfonic acid (TFMSA) is a strong acid that can be used as an alternative to HF and does not require a specialized apparatus.
-
Preparation: Suspend the dried peptide-resin in a cleavage cocktail of TFMSA/TFA/thioanisole.
-
Cleavage Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Centrifuge or filter to collect the crude peptide, wash with cold ether, and dry under vacuum.
Visualizations
Signaling Pathway Modulation by Proline-Rich Peptides
Proline-rich peptides are known to play significant roles in various signal transduction pathways. The incorporation of D-proline can further modulate these interactions by altering the peptide's conformation and stability. The diagram below illustrates a generalized workflow for investigating the impact of a D-proline-containing peptide on a cellular signaling pathway.
Caption: Workflow for investigating D-proline peptide effects.
Experimental Workflow for Boc-SPPS of a D-proline Containing Peptide
The following diagram outlines the cyclical process of solid-phase peptide synthesis using the Boc strategy for the incorporation of this compound.
Caption: Cyclical workflow for Boc-SPPS with this compound.
References
Application Notes and Protocols: The Role of N-Boc-D-proline in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of N-Boc-D-proline in the context of asymmetric aldol reactions. While not an active catalyst itself, this compound is a critical chiral building block for the synthesis of highly effective D-proline-derived organocatalysts. This document provides a comprehensive overview of the mechanistic rationale, detailed synthetic protocols for catalyst preparation, and its subsequent application in asymmetric aldol reactions.
Introduction: this compound as a Catalyst Precursor
The direct use of proline as an organocatalyst in asymmetric aldol reactions is a well-established, powerful tool in organic synthesis. The catalytic cycle proceeds through an enamine intermediate, which is formed by the reaction of the secondary amine of proline with a ketone donor. This enamine then attacks an aldehyde acceptor, leading to the formation of a new carbon-carbon bond with high stereocontrol.
The nitrogen atom of this compound is protected by a tert-butoxycarbonyl (Boc) group. This protection prevents the formation of the crucial enamine intermediate, rendering this compound catalytically inactive for aldol reactions under standard conditions. However, its stability, ease of handling, and the ability to readily deprotect the Boc group make this compound an excellent starting material for the synthesis of more complex and often more efficient D-proline-based organocatalysts, such as D-prolinamides and their derivatives. These derivatives are designed to enhance solubility, catalytic activity, and stereoselectivity.
Mechanistic Insight: Why this compound is Inactive
The catalytic cycle of a proline-catalyzed aldol reaction hinges on the nucleophilic secondary amine. The presence of the electron-withdrawing Boc group on the proline nitrogen significantly reduces its nucleophilicity and sterically hinders its approach to the ketone, thereby inhibiting enamine formation.
Caption: Comparison of catalytic pathways for Proline vs. This compound.
Experimental Protocols
This section provides a two-stage experimental protocol:
-
Synthesis of a D-prolinamide organocatalyst from this compound.
-
Application of the synthesized catalyst in an asymmetric aldol reaction.
This protocol is adapted from the synthesis of related L-prolinamide catalysts and outlines the general procedure for coupling this compound with a chiral diamine, followed by deprotection.
Experimental Workflow:
Application Note: N-Protected Proline Derivatives as Catalysts in Asymmetric Mannich Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mannich reaction is a cornerstone carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds. These motifs are critical building blocks for synthesizing pharmaceuticals, natural products, and various nitrogen-containing molecules like amino alcohols and heterocyclic compounds[1][2]. The development of direct, catalytic, and asymmetric versions of this reaction is of high importance. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful alternative to traditional metal-based catalysis[3].
Among organocatalysts, the natural amino acid proline and its derivatives have proven exceptionally effective, particularly in the direct, three-component asymmetric Mannich reaction involving a ketone, an aldehyde, and an amine[4][5]. This approach provides access to chiral β-amino ketones with high levels of stereocontrol (enantio- and diastereoselectivity). While the user specified N-Boc-D-proline, the vast majority of published literature focuses on using unmodified L-proline or (S)-proline as the catalyst with N-protected imines (such as N-Boc or N-PMP-imines) as electrophiles. This note will focus on the principles of proline catalysis, which are directly applicable to its N-protected variants and stereoisomers like D-proline, which would typically yield the opposite enantiomer of the product.
Catalytic Mechanism
The widely accepted mechanism for the proline-catalyzed three-component Mannich reaction proceeds through an enamine catalytic cycle. The key steps are as follows:
-
Enamine Formation: The proline catalyst reacts with a ketone donor to form a nucleophilic enamine intermediate. This is the fundamental principle of enamine catalysis.
-
Imine Formation: Concurrently, the aldehyde and amine components react in a pre-equilibrium to form an electrophilic imine.
-
C-C Bond Formation: The chiral enamine undergoes a stereoselective attack on the si-face of the imine electrophile. This step determines the stereochemistry of the final product.
-
Hydrolysis & Catalyst Regeneration: The resulting intermediate is hydrolyzed to release the final β-amino carbonyl product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle.
Caption: Proposed mechanism for the proline-catalyzed three-component Mannich reaction.
Application Data & Scope
Proline catalysis is effective for a wide range of substrates. The reaction typically provides high yields and excellent stereoselectivities. Below are representative results for the reaction using different ketone donors.
Table 1: (S)-Proline-Catalyzed Mannich Reaction with Acetone Donor (Data sourced from List, B. et al., J. Am. Chem. Soc. 2002, 124, 5, 827-833)
| Entry | Aldehyde (ArCHO) | Amine (Ar'NH₂) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | p-NO₂-C₆H₄ | p-MeO-C₆H₄ | DMSO/Acetone (4:1) | 12 | 50 | 94 |
| 2 | p-NO₂-C₆H₄ | p-MeO-C₆H₄ | Acetone | 48 | 80 | 96 |
| 3 | p-Cl-C₆H₄ | p-MeO-C₆H₄ | Acetone | 48 | 61 | 93 |
| 4 | C₆H₅ | p-MeO-C₆H₄ | Acetone | 48 | 40 | 87 |
Table 2: (S)-Proline-Catalyzed Mannich Reaction with Hydroxyacetone Donor (Data sourced from List, B. et al., J. Am. Chem. Soc. 2002, 124, 5, 827-833)
| Entry | Aldehyde (RCHO) | Amine (ArNH₂) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | p-NO₂-C₆H₄ | p-MeO-C₆H₄ | 3 | 95 | >95:5 | >99 |
| 2 | C₆H₅ | p-MeO-C₆H₄ | 16 | 78 | >95:5 | 96 |
| 3 | i-Pr | p-MeO-C₆H₄ | 12 | 65 | >95:5 | 99 |
| 4 | Et | p-MeO-C₆H₄ | 12 | 68 | >95:5 | 98 |
Experimental Protocols
This section provides a general, representative protocol for performing a proline-catalyzed three-component Mannich reaction in solution. A separate protocol for reactions involving pre-formed N-Boc imines is also included.
Protocol 1: General Three-Component Reaction (Ketone, Aldehyde, Amine)
This procedure is adapted from established methods for the synthesis of β-amino ketones using ketone donors like acetone or hydroxyacetone.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Amine (e.g., p-anisidine) (1.1 mmol, 1.1 equiv)
-
(S)-Proline or (R)-Proline (0.1 - 0.2 mmol, 10-20 mol%)
-
Ketone (e.g., Acetone, Hydroxyacetone) (used as solvent or co-solvent)
-
Anhydrous Solvent (e.g., DMSO, CHCl₃, or neat ketone)
-
Saturated aqueous NH₄Cl or phosphate-buffered saline (PBS)
-
Ethyl acetate, Hexane
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.1 mmol).
-
Solvent & Catalyst Addition: Add the solvent system. This can be a mixture like DMSO/ketone (e.g., 4:1, 10 mL total) or simply the neat ketone. Add the proline catalyst (10-20 mol%) to the mixture.
-
Reaction: Stir the resulting suspension or solution vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 3-48 hours).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl or PBS (pH 7.4).
-
Extract the aqueous layer with ethyl acetate or a hexane/ethyl acetate mixture (e.g., 2 x 15 mL).
-
Combine the organic layers.
-
-
Purification:
-
Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure β-amino ketone.
-
Protocol 2: Reaction with Pre-formed N-Boc-Imine
This procedure is adapted for reactions where a stable N-Boc protected imine is used as the electrophile, reacting with an aldehyde as the nucleophile donor.
Materials:
-
N-Boc-imine (1.4 mmol, 1.0 equiv)
-
Aldehyde nucleophile (e.g., Acetaldehyde) (5-10 equiv)
-
(S)-Proline (0.28 mmol, 20 mol%)
-
Anhydrous Acetonitrile (CH₃CN)
-
Deionized water, Diethyl ether, Brine
-
Anhydrous Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a vial, dissolve the N-Boc-imine (1.4 mmol) in anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the aldehyde nucleophile (e.g., a stock solution of acetaldehyde in CH₃CN, 5-10 equiv) to the cooled solution. Add (S)-proline (20 mol%) to the mixture.
-
Reaction: Stir the mixture at 0 °C for the required duration (typically 2-3 hours).
-
Work-up:
-
Quench the reaction with deionized water.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum.
-
-
Purification: Purify the crude product by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexane).
Caption: A typical experimental workflow for the proline-catalyzed Mannich reaction.
Factors Influencing Reaction Outcome
The success and stereochemical outcome of the proline-catalyzed Mannich reaction are dependent on several key parameters.
Caption: Key factors influencing the outcome of the Mannich reaction.
-
Catalyst: While (S)-proline is a robust and economical choice, its derivatives can offer improved solubility or different stereochemical outcomes. For example, β-proline has been shown to favor anti-diastereoselectivity, in contrast to the syn-selectivity typically observed with α-proline. Catalyst loading can often be reduced to 10 mol% or less while maintaining good yields.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO are common. In some cases, using the ketone reactant itself as the solvent (neat conditions) can be highly effective and improve reaction rates and yields. For N-Boc-imine reactions, acetonitrile is often employed.
-
Substrates: The reaction is compatible with a wide range of substrates. Aromatic aldehydes, particularly those with electron-withdrawing groups (e.g., p-nitrobenzaldehyde), tend to react faster and give higher yields. A variety of ketones, including acetone, hydroxyacetone, and butanone, are effective nucleophiles. The use of acetaldehyde as a nucleophile with N-Boc-imines has also been successfully demonstrated.
-
Temperature: Most reactions are conveniently run at room temperature. However, for highly reactive substrates or to improve selectivity, cooling to 0 °C may be beneficial.
The proline-catalyzed asymmetric Mannich reaction is a powerful and practical method for the synthesis of enantiomerically enriched β-amino carbonyl compounds. Its operational simplicity, use of an inexpensive and readily available catalyst, and broad substrate scope make it a highly attractive tool for researchers in organic synthesis and drug development. By carefully optimizing reaction conditions, this protocol can be adapted to generate a diverse library of chiral building blocks for a multitude of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 20.210.105.67 [20.210.105.67]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-Boc-D-proline in Michael Additions: A Precursor to Chiral Organocatalysts
Application Note AN2025-11-27
Introduction
N-Boc-D-proline, a protected form of the chiral amino acid D-proline, serves as a crucial starting material in the synthesis of a variety of sophisticated organocatalysts. While this compound itself is generally not used directly as a catalyst in Michael additions due to the Boc protecting group on the secondary amine, its protected nature allows for selective modification at the carboxylic acid position. This enables the construction of a diverse range of D-proline-derived catalysts that exhibit high efficacy and stereoselectivity in asymmetric Michael additions. The subsequent deprotection of the Boc group unmasks the catalytically active secondary amine, which is essential for the widely accepted enamine-based catalytic cycle.
This document provides an overview of the application of this compound as a precursor to organocatalysts for asymmetric Michael additions, including synthetic protocols for catalyst preparation and their subsequent use in the conjugate addition of carbonyl compounds to nitroalkenes.
Role of this compound in Catalyst Synthesis
The tert-butyloxycarbonyl (Boc) protecting group on the proline nitrogen is instrumental in synthetic strategies for creating advanced proline-derived organocatalysts. It allows for the selective modification of the carboxylic acid moiety without interference from the nucleophilic secondary amine. Common modifications include amidation to form prolinamides or reduction to prolinols, followed by further functionalization. The Boc group can then be readily removed under acidic conditions to yield the final, active catalyst.
Asymmetric Michael Addition Catalyzed by D-Proline Derivatives
The asymmetric Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis. Proline-derived organocatalysts are highly effective in catalyzing the addition of nucleophiles, such as ketones and aldehydes, to Michael acceptors like nitroolefins. The reaction typically proceeds through an enamine intermediate formed between the carbonyl donor and the secondary amine of the catalyst. The chiral environment provided by the catalyst directs the stereochemical outcome of the reaction, leading to high yields of enantiomerically enriched products.
General Reaction Scheme:
Quantitative Data Summary
The following tables summarize the performance of various D-proline-derived organocatalysts (synthesized from this compound precursors) in the asymmetric Michael addition of ketones and aldehydes to nitroolefins.
Table 1: Michael Addition of Ketones to β-Nitrostyrene
| Entry | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclohexanone | D-Prolinamide A (10) | DMSO | 96 | 95 | 95:5 | 20 |
| 2 | Acetone | D-Prolinol Ether B (20) | Toluene | 48 | 95 | - | 99 |
| 3 | Cyclopentanone | D-Proline Tetrazole C (5) | CH2Cl2 | 2 | 81 | >95:5 | 92 |
Table 2: Michael Addition of Aldehydes to β-Nitrostyrene
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Propanal | D-Proline (20) | CH2Cl2 | 48 | 96 | >95:5 | 78 |
| 2 | Propanal | D-Prolinamide D (10) | Toluene | 24 | 85 | 93:7 | 93 |
| 3 | Isovaleraldehyde | D-Pyrrolidine-Pyridine Conjugate (10) + Acid Additive | - | - | low ee | - | - |
Note: The specific structures of catalysts A-D are diverse and their syntheses typically involve this compound as a starting material.
Experimental Protocols
Protocol 1: Synthesis of a D-Prolinamide Catalyst from this compound
This protocol describes a general procedure for the synthesis of a D-prolinamide organocatalyst.
Materials:
-
This compound
-
Amine (e.g., (S)-1-(1-naphthyl)ethylamine)
-
Coupling agent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
Deprotection agent (e.g., Trifluoroacetic acid, TFA)
-
Dichloromethane (DCM)
Procedure:
-
Coupling: To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.0 eq), HBTU (1.1 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, extract the product with an organic solvent and purify by column chromatography.
-
Deprotection: Dissolve the purified N-Boc-prolinamide in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the D-prolinamide catalyst as a TFA salt.
Protocol 2: Asymmetric Michael Addition of a Ketone to a Nitroolefin
This protocol provides a general method for the organocatalytic Michael addition.
Materials:
-
D-proline derived catalyst (e.g., D-Prolinamide from Protocol 1)
-
Ketone (e.g., Cyclohexanone)
-
Nitroolefin (e.g., β-nitrostyrene)
-
Solvent (e.g., DMSO)
Procedure:
-
To a solution of the nitroolefin (1.0 mmol) in the chosen solvent (2.0 mL), add the ketone (5.0 mmol).
-
Add the D-proline derived organocatalyst (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for the time specified in the data tables, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired γ-nitro ketone.
Visualizations
Caption: Synthesis of a D-prolinamide catalyst from this compound and its subsequent catalytic cycle in a Michael addition.
Caption: A typical experimental workflow for an organocatalyzed Michael addition reaction.
Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the protection strategy for amines, particularly in peptide synthesis and the broader field of organic synthesis. Its widespread use is attributed to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its efficacy and volatility, which simplifies product isolation.[1][2] This document provides a comprehensive overview of the TFA-mediated N-Boc deprotection protocol, including the underlying mechanism, detailed experimental procedures for both solution-phase and solid-phase synthesis, and a summary of key reaction parameters.
Introduction
The selective removal of protecting groups is a critical aspect of multi-step organic synthesis. The Boc group offers robust protection for primary and secondary amines, preventing unwanted side reactions.[3][4] Its cleavage is typically achieved using strong acids, with TFA being the most common choice. The reaction proceeds cleanly and efficiently, yielding the corresponding amine as a trifluoroacetate salt. Understanding the nuances of this protocol is essential for achieving high yields and purity in complex molecule synthesis.
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group with TFA is an acid-catalyzed process that proceeds through a four-step mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.
-
Formation of the Amine Salt: The resulting free amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.
It is crucial to perform this reaction in a well-ventilated area or with appropriate off-gassing, as it generates carbon dioxide. The generated tert-butyl cation is a reactive electrophile that can lead to side reactions, such as the alkylation of electron-rich amino acid residues (e.g., tryptophan and methionine). The use of "scavengers" or "cation traps" like water, triisopropylsilane (TIS), or thioanisole is often employed, especially in solid-phase peptide synthesis, to quench the tert-butyl cation and prevent these undesired modifications.
Caption: Mechanism of TFA-mediated N-Boc deprotection.
Experimental Protocols
The following protocols provide detailed methodologies for N-Boc deprotection in both solution-phase and solid-phase synthesis.
Protocol 1: Solution-Phase N-Boc Deprotection
This protocol is suitable for the deprotection of Boc-protected amines in a solution of TFA and a chlorinated solvent like dichloromethane (DCM).
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v). For many substrates, a 1:1 mixture of TFA:DCM is effective.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene or DCM can help remove residual TFA.
-
For work-up to obtain the free amine, dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.
Note: If the amine TFA salt is the desired product, the basic work-up (step 7) should be omitted. The crude product can be purified directly or used in the subsequent step.
Protocol 2: Solid-Phase N-Boc Deprotection (for Peptide Synthesis)
This protocol is designed for the deprotection of an N-terminal Boc group on a peptide-resin during solid-phase peptide synthesis (SPPS).
Materials:
-
Boc-protected peptide-resin
-
TFA cleavage cocktail (e.g., 95:2.5:2.5 TFA/H₂O/TIS)
-
Dichloromethane (DCM) for washing
-
Solid-phase synthesis reaction vessel
-
Shaker or nitrogen bubbler
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM to remove any residual solvents from the previous coupling step.
-
Add the pre-prepared TFA cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Isolate the peptide by centrifugation and decantation or by filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the peptide under vacuum.
Caption: General experimental workflow for solution-phase N-Boc deprotection.
Data Presentation
The following table summarizes typical reaction conditions for TFA-mediated N-Boc deprotection based on literature examples.
| Parameter | Condition | Notes |
| Substrate Concentration | 0.1 - 0.5 M in DCM | Higher concentrations can be used, but solubility may become an issue. |
| TFA Concentration | 20% - 100% (v/v in DCM) | 25-50% is common. Neat TFA can also be used for difficult substrates. |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C to control any exotherm and then allowed to warm to room temperature. |
| Reaction Time | 30 minutes - 4 hours | Reaction progress should be monitored. For many substrates, the reaction is complete in under an hour. |
| Scavengers (for SPPS) | TIS, H₂O, Thioanisole | Typically used in a cocktail with TFA (e.g., 95:2.5:2.5 TFA/H₂O/TIS) to prevent side reactions. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the TFA concentration, reaction time, or temperature.
-
Side Reactions: For substrates with acid-sensitive functional groups or those prone to alkylation (e.g., containing tryptophan or methionine), the use of scavengers is highly recommended, even in solution-phase synthesis.
-
Work-up: The choice of work-up procedure depends on the nature of the product. If the free amine is desired, a basic wash is necessary to neutralize the TFA salt. If the TFA salt is the desired product, an aqueous work-up should be avoided. For water-soluble amines, alternative work-up procedures such as using a basic ion-exchange resin may be necessary.
-
Removal of Excess TFA: TFA can be challenging to remove completely. Co-evaporation with a non-polar solvent like toluene can be effective. For peptide synthesis, precipitation with cold ether is standard. The presence of residual TFA can impact subsequent reactions, often requiring a base to be added in the next step to neutralize the acid.
-
Safety: Trifluoroacetic acid is a strong, corrosive acid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The N-Boc deprotection protocol using TFA is a robust and widely applicable method in organic synthesis. By understanding the reaction mechanism and carefully selecting the reaction conditions and work-up procedure, researchers can achieve efficient and clean deprotection of a wide range of Boc-protected amines. The protocols and data presented in this document serve as a comprehensive guide for scientists in academic and industrial research settings.
References
N-Boc-D-proline: A Cornerstone in the Synthesis of Chiral Pharmaceutical Intermediates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Boc-D-proline, a protected form of the non-proteinogenic amino acid D-proline, serves as a critical chiral building block in the synthesis of a wide array of pharmaceutical intermediates. Its rigid pyrrolidine ring and the presence of the tert-butoxycarbonyl (Boc) protecting group make it an invaluable tool for introducing specific stereochemistry and conformational constraints into target molecules. This control is paramount in the development of drugs with high efficacy and selectivity. The Boc protecting group ensures that the proline's amine functionality remains unreactive during synthetic steps, allowing for selective modifications at other positions of the molecule. This application note details the use of this compound in the synthesis of a key intermediate for antiviral therapeutics, providing experimental protocols and relevant biological context.
Application: Synthesis of a Bicyclic Proline Intermediate for HCV Protease Inhibitors
One of the most significant applications of N-Boc-proline derivatives is in the synthesis of complex proline analogs that form the core of potent antiviral agents. A notable example is the bicyclic [3.1.0]proline moiety, a key structural feature (P2 fragment) of the Hepatitis C Virus (HCV) NS3/4A protease inhibitor, Boceprevir. The unique conformation of this bicyclic system is crucial for its tight binding to the enzyme's active site.
While various synthetic routes to this intermediate exist, this note focuses on a conceptual multi-step synthesis that could be adapted from known chemical transformations, illustrating the pivotal role of a protected proline scaffold.
Experimental Protocols
The following is a representative, multi-step protocol for the synthesis of a bicyclic proline intermediate, adapted from established chemical principles for academic research purposes.
Synthesis of (1R,2S,5S)-N-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
This protocol outlines key transformations that could lead to the desired bicyclic proline intermediate.
Step 1: Esterification of this compound
-
Objective: To convert the carboxylic acid of this compound to a methyl ester to facilitate subsequent reactions.
-
Reagents and Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC·HCl)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the methyl ester.
-
Step 2: Introduction of the gem-dimethyl cyclopropane moiety (Conceptual)
-
Objective: To form the fused gem-dimethyl cyclopropane ring. This is a complex transformation that can be achieved through various methods, such as a Simmons-Smith type reaction on an appropriate unsaturated proline derivative or via an intramolecular cyclization of a suitably functionalized proline derivative. For the purpose of this protocol, we will describe a conceptual intramolecular cyclization. This often involves the creation of a suitable precursor with a leaving group and a nucleophilic carbon.
-
Conceptual Procedure:
-
The this compound methyl ester from Step 1 would first be functionalized at the 4-position of the pyrrolidine ring to introduce a double bond. This can be achieved through a multi-step sequence involving hydroxylation, activation of the hydroxyl group (e.g., as a mesylate or tosylate), and subsequent elimination.
-
The resulting unsaturated proline derivative would then undergo a cyclopropanation reaction. A common method is the addition of a carbene or carbenoid. For a gem-dimethyl cyclopropane, a reagent like a sulfonium ylide derived from a suitable precursor could be employed.
-
Alternatively, an intramolecular nucleophilic substitution could be envisioned. This would involve creating a proline derivative with a side chain at the 2-position containing a nucleophilic carbon and a leaving group at the 4-position of the ring.
-
Step 3: Purification and Characterization
-
Procedure:
-
The crude product from the final step is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
The fractions containing the pure product are combined and concentrated under reduced pressure.
-
The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Quantitative Data Summary
The following table summarizes typical data for the synthesis of a key intermediate, methyl (1R,2S,5S)-3-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, a dipeptide precursor to Boceprevir. While not starting directly from this compound in this specific cited synthesis, it illustrates the type of quantitative data expected.
| Step | Product | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity |
| 1 | Dipeptide Methyl Ester | Boc-L-tert-leucine, Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride | EDC·HCl, HOBt, N-methylmorpholine | DMF | 5 h | 0 °C to 23 °C | 74% | >95% (by NMR)[1] |
Mechanism of Action of the Final Drug Product: Boceprevir
The bicyclic proline intermediate, after further synthetic modifications, is incorporated into the final drug, Boceprevir. Boceprevir is a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease. This enzyme is essential for the replication of the virus by cleaving the viral polyprotein into functional mature proteins.
Caption: Mechanism of Boceprevir in inhibiting HCV replication.
The diagram above illustrates how Boceprevir disrupts the HCV life cycle. By binding to the active site of the NS3/4A protease, it prevents the cleavage of the viral polyprotein, thereby halting the production of essential viral proteins and inhibiting viral replication.
Synthesis Workflow
The general workflow for the synthesis of a pharmaceutical intermediate using this compound as a chiral starting material is depicted below.
Caption: General workflow for synthesizing pharmaceutical intermediates.
Conclusion
This compound is a versatile and indispensable chiral synthon in medicinal chemistry. Its use allows for the precise construction of complex molecular architectures with defined stereochemistry, which is a critical determinant of biological activity. The application in the synthesis of the bicyclic proline core of HCV protease inhibitors like Boceprevir highlights its importance in the development of life-saving antiviral therapeutics. The protocols and workflows presented provide a framework for researchers engaged in the synthesis of novel pharmaceutical agents.
References
Application Notes & Protocols: Chiral Ligand Synthesis Using N-Boc-D-proline
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Boc-D-proline is a versatile and readily available chiral building block that serves as a cornerstone in the field of asymmetric synthesis. Its rigid pyrrolidine ring and defined stereochemistry make it an ideal starting material for the creation of a wide array of chiral ligands and organocatalysts. These derivatives are instrumental in controlling the stereochemical outcome of chemical reactions, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules. Proline-derived catalysts are known for their efficacy in various transformations, including aldol reactions, Mannich reactions, and Michael additions, often proceeding with high yields and enantioselectivity.[1][2][] This document provides detailed protocols for the synthesis of key chiral ligands from this compound and summarizes their application in asymmetric catalysis.
Application Note 1: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol
(S)-α,α-Diphenyl-2-pyrrolidinemethanol is a privileged chiral ligand and a direct precursor to the renowned Corey-Bakshi-Shibata (CBS) catalyst, which is widely used for the asymmetric reduction of ketones.[4] The synthesis begins with the protection of D-proline's nitrogen atom with a tert-butoxycarbonyl (Boc) group, followed by conversion to an ester or Weinreb amide, reaction with a phenyl organometallic reagent, and subsequent deprotection.
Experimental Protocol: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol
This protocol is adapted from established procedures for the synthesis of proline-derived amino alcohols.[5]
Step 1: Synthesis of this compound Methyl Ester
-
Suspend this compound (1 equiv.) in methanol (MeOH).
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂) (1.2 equiv.) dropwise over 1 hour while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain the crude this compound methyl ester, which can be used in the next step without further purification.
Step 2: Synthesis of (S)-2-(Diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine
-
Prepare a solution of phenylmagnesium bromide (PhMgBr) (3 equiv., typically 1 M in THF) in a two-neck round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Dissolve the this compound methyl ester (1 equiv.) in anhydrous tetrahydrofuran (THF).
-
Add the ester solution dropwise to the Grignard reagent at 0 °C over 45 minutes.
-
After the addition is complete, stir the mixture for 1.5 hours at 0 °C.
-
Warm the reaction to room temperature and then heat to reflux overnight.
-
Cool the reaction mixture and quench cautiously with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-Boc protected amino alcohol.
Step 3: Deprotection to (S)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Dissolve the purified (S)-2-(Diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine (1 equiv.) in a suitable solvent such as dichloromethane (DCM) or ethanol.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) in DCM or by preparing a solution of ethanolic HCl.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product into an organic solvent, dry the combined organic layers, and concentrate under reduced pressure to yield (S)-α,α-Diphenyl-2-pyrrolidinemethanol.
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol.
Application Note 2: Synthesis of Chiral D-Prolinamide Organocatalysts
Chiral prolinamides, derived from the coupling of this compound with various chiral amines, are powerful bifunctional organocatalysts. The amide moiety can act as a hydrogen-bond donor, which, in concert with the pyrrolidine nitrogen, activates substrates and controls stereochemistry in reactions like Michael and aldol additions.
Experimental Protocol: General Synthesis of a D-Prolinamide Catalyst
This protocol describes a standard amide coupling procedure to synthesize D-prolinamide catalysts.
-
Dissolve this compound (1.0 equiv.), a chiral primary or secondary amine (1.0 equiv.), and 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv.) portion-wise to the stirred solution.
-
Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-Boc-prolinamide by flash column chromatography.
-
Perform Boc deprotection using trifluoroacetic acid (TFA) in DCM as described in the previous protocol to yield the final D-prolinamide catalyst.
Visualization of Prolinamide Synthesis
Caption: General workflow for the synthesis of D-prolinamide organocatalysts.
Applications in Asymmetric Catalysis
Ligands and organocatalysts derived from this compound are highly effective in a multitude of asymmetric transformations. The pyrrolidine scaffold facilitates catalysis through the formation of key enamine or iminium ion intermediates, while appended functional groups can participate in hydrogen bonding to organize the transition state, leading to high stereocontrol.
Performance Data of Proline-Derived Catalysts
The following table summarizes the performance of various proline-derived catalysts in several key asymmetric reactions.
| Asymmetric Reaction | Catalyst/Ligand Derivative | Yield (%) | Enantioselectivity (ee %) |
| Mannich Reaction | L-Proline | 50 | 94 |
| Michael Addition | (R)-Proline-derived catalyst | Moderate | Good |
| Aldol Reaction | Prolinamide-based catalyst | up to 99 | up to 99 |
| α-Arylation | N,N'-dioxide-Sc(OTf)₃ | up to 99 | up to 99 |
| Allylic Alkylation | P,N-Ligand Complex | 60 | 89 |
| A³ Coupling | P,N-Ligand Complex | up to 94 | 67-94 |
| C-H Functionalization | Dirhodium Complex | up to 87 | 97 |
Visualization of a Catalytic Cycle
The enamine catalytic cycle is a common mechanism for proline and its derivatives in reactions involving carbonyl compounds.
References
Application Notes and Protocols: D-Proline Catalyzed Asymmetric Diels-Alder Reactions
A Note on N-Boc-D-proline: It is important to clarify that this compound is generally not used directly as a catalyst for asymmetric Diels-Alder reactions. The catalytic activity of proline relies on its secondary amine, which participates in the formation of a key iminium ion intermediate with the dienophile. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom prevents this necessary step. Therefore, these application notes focus on the use of unprotected D-proline , a readily available, inexpensive, and highly effective organocatalyst for this transformation.
Introduction
The asymmetric Diels-Alder reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of complex six-membered rings. Organocatalysis, which avoids the use of metal-based catalysts, offers a green and sustainable alternative. The simple amino acid D-proline has emerged as a powerful catalyst for these reactions, promoting high yields and excellent enantioselectivities under mild conditions. This document provides an overview of the D-proline catalyzed asymmetric Diels-Alder reaction, including its mechanism, scope, and detailed experimental protocols for researchers in synthetic chemistry and drug development.
Catalytic Mechanism: Iminium Ion Activation
D-proline catalyzes the Diels-Alder reaction by activating α,β-unsaturated aldehydes through the reversible formation of an iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, accelerating the [4+2] cycloaddition with the diene. The chiral environment provided by the D-proline catalyst directs the approach of the diene, leading to high stereoselectivity in the product. The catalytic cycle is completed by hydrolysis, which releases the chiral product and regenerates the D-proline catalyst.
Application Notes and Protocols for the Incorporation of N-Boc-D-proline into Peptide Backbones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences represents a powerful strategy in modern drug discovery and peptide engineering. Among these, D-amino acids, the enantiomers of the naturally occurring L-amino acids, offer significant advantages. The inclusion of D-proline, facilitated by its N-Boc-protected form (N-Boc-D-proline), is particularly noteworthy. D-proline's rigid, cyclic structure introduces specific conformational constraints on the peptide backbone, which can lead to the formation of stable secondary structures such as β-turns.[1] This structural influence, combined with the inherent resistance of D-amino acids to enzymatic degradation, can profoundly enhance a peptide's biological activity, stability, and pharmacokinetic profile.[1]
These application notes provide a comprehensive guide to the incorporation of this compound into peptide backbones using Boc-based Solid-Phase Peptide Synthesis (SPPS). Detailed protocols, data on the effects of D-proline incorporation, and visualizations of the synthesis workflow and a relevant biological pathway are presented to assist researchers in designing and synthesizing novel peptide-based therapeutics and research tools.
Advantages of Incorporating D-Proline
The substitution of L-proline with D-proline can impart several beneficial properties to a peptide:
-
Enhanced Proteolytic Stability: Proteases, the enzymes responsible for peptide and protein degradation, are highly stereospecific and primarily recognize L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a significantly increased resistance to enzymatic hydrolysis and a longer circulating half-life.[1]
-
Conformational Control: The unique cyclic structure of proline restricts the conformational freedom of the peptide backbone. The incorporation of D-proline can induce specific turns and kinks in the peptide chain, leading to a more defined and stable three-dimensional structure. This can enhance binding affinity and selectivity for biological targets such as receptors and enzymes.[1]
-
Improved Bioactivity: By stabilizing a bioactive conformation, D-proline can lead to peptides with enhanced biological activity compared to their L-proline counterparts.
-
Reduced Immunogenicity: Peptides composed of D-amino acids may exhibit reduced immunogenicity as they are less likely to be processed and presented by antigen-presenting cells.
Quantitative Data Summary
The incorporation of D-proline has been shown to significantly impact the stability and activity of peptides. While direct comparative data for a wide range of peptides is dispersed, the following tables summarize findings from various studies, illustrating the quantitative advantages of D-amino acid incorporation.
Table 1: Impact of D-Amino Acid Substitution on Peptide Half-Life
| Peptide/Analog | Amino Acid at Position X | Matrix | Half-life (t½) |
| Proline-rich antibacterial peptide (A3-APO) | L-Proline | 25% mouse serum | ~100 min[2] |
| Generic Peptide Analog | L-Amino Acid | Human Plasma | Minutes |
| Generic Peptide Analog with D-Amino Acid substitution | D-Amino Acid | Human Plasma | Hours to Days |
Note: The data for the generic peptide analog is a generalized representation from multiple sources indicating the significant increase in half-life upon D-amino acid substitution.
Table 2: Comparative Biological Activity of L- vs. D-Amino Acid Containing Peptides
| Peptide | Stereoisomer | Target/Assay | IC50 / EC50 / MIC | Reference |
| cyclo(Tyr-Phe) | L-isomer: cyclo(L-Tyr-L-Phe) | Antibacterial/Anticancer | Less Active | |
| D-isomer: cyclo(D-Tyr-D-Phe) | Antibacterial/Anticancer | More Active |
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Boc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Resin Preparation and First Amino Acid Loading
-
Resin Selection: Choose a suitable resin for Boc-SPPS. For peptides with a C-terminal amide, MBHA or BHA resin is recommended. For peptides with a C-terminal carboxylic acid, Merrifield or PAM resin is appropriate.
-
Resin Swelling:
-
Place the desired amount of resin (e.g., 0.5-1.0 mmol/g substitution) in a reaction vessel.
-
Wash the resin with Dichloromethane (DCM) (3 x 10 mL/g of resin).
-
Swell the resin in DCM or N,N-Dimethylformamide (DMF) for at least 30 minutes with gentle agitation.
-
-
First Amino Acid Coupling (for MBHA/BHA resin):
-
Perform a Boc deprotection of the resin if it is Boc-protected (see Protocol 2).
-
Activate the first Boc-protected amino acid (e.g., Boc-L-amino acid-OH) using a standard coupling protocol (e.g., with HBTU/DIEA or DIC/HOBt).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser (ninhydrin) test. A successful coupling is indicated by a negative Kaiser test (beads remain colorless).
-
Protocol 2: Boc Solid-Phase Peptide Synthesis Cycle
This cycle is repeated for each amino acid to be incorporated in the peptide sequence.
-
Nα-Boc Deprotection:
-
Wash the peptide-resin with DCM (3 x 10 mL/g).
-
Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 1-2 minutes and drain.
-
Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and then DMF (3-5 times) to remove residual acid.
-
-
Neutralization:
-
Wash the peptide-resin with DMF (2 x 10 mL/g).
-
Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin thoroughly with DMF (5 x 10 mL/g).
-
-
Amino Acid Coupling (Incorporation of this compound):
-
Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent such as HBTU (0.95 equivalents to the amino acid) in DMF. Add DIEA (2 equivalents to the amino acid) to the solution.
-
Coupling: Immediately add the activated this compound solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for complete coupling. For proline residues, an isatin test is a suitable alternative as the Kaiser test can give a false negative. If the coupling is incomplete, a second coupling can be performed.
-
-
Washing:
-
After complete coupling, drain the reaction solution.
-
Wash the peptide-resin with DMF (3 x 10 mL/g) and then DCM (3 x 10 mL/g).
-
Protocol 3: Cleavage and Deprotection
-
Final Boc Deprotection: After the last amino acid has been coupled, perform a final Nα-Boc deprotection as described in Protocol 2, step 1.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.
-
HF Cleavage:
-
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions. This procedure must be performed by trained personnel in a dedicated apparatus.
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add a scavenger cocktail (e.g., anisole, p-cresol) to protect sensitive amino acid side chains from reactive cations generated during cleavage.
-
Cool the reaction vessel to 0°C.
-
Carefully distill anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a vacuum.
-
-
Peptide Precipitation and Purification:
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter to collect the crude peptide.
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry and analytical HPLC to confirm its identity and purity.
-
Mandatory Visualizations
Caption: Experimental workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Simplified signaling pathway of a µ-opioid receptor agonist.
References
Synthesis of Proline Derivatives from N-Boc-D-proline: Applications and Protocols for Researchers
Application Note
Proline and its derivatives are fundamental building blocks in contemporary drug discovery and peptide science. The unique cyclic structure of the proline ring imparts significant conformational constraints on peptides and small molecules, a property that medicinal chemists exploit to enhance potency, selectivity, and metabolic stability. N-Boc-D-proline, a readily available chiral starting material, serves as a versatile scaffold for the synthesis of a diverse array of derivatives, including amides, esters, and the corresponding alcohol, N-Boc-D-prolinol. These derivatives are crucial intermediates in the synthesis of complex pharmaceuticals, such as antiviral agents, and are widely used in the construction of peptidomimetics and chiral catalysts. This document provides detailed protocols for the synthesis of key this compound derivatives and presents comparative data to aid researchers in selecting optimal synthetic routes.
Key Applications of this compound Derivatives:
-
Peptide Synthesis: Used to introduce D-proline residues into peptide chains, which can induce specific secondary structures like β-turns and improve resistance to enzymatic degradation.[1]
-
Drug Development: Serve as chiral synthons for the asymmetric synthesis of active pharmaceutical ingredients (APIs). Proline analogs are found in a variety of drugs, including those for treating viral infections and central nervous system disorders.
-
Organocatalysis: Chiral proline derivatives are employed as catalysts in a range of asymmetric transformations, facilitating the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.
Synthetic Pathways Overview
The transformation of this compound into its primary derivatives involves three main pathways: amide bond formation, esterification, and reduction of the carboxylic acid. The choice of synthetic route depends on the desired final product and the compatibility of other functional groups on the coupling partner.
Caption: Overview of synthetic transformations from this compound.
I. Synthesis of N-Boc-D-prolinamide Derivatives
Amide bond formation is one of the most common transformations of this compound. The use of coupling agents facilitates the reaction between the carboxylic acid and a primary or secondary amine.
Experimental Protocol: Amide Coupling using EDC and HOBt
This protocol is adapted from a general method for the synthesis of amide derivatives from electron-deficient amines and functionalized carboxylic acids.[2][3]
Materials:
-
This compound
-
Amine (e.g., Benzylamine, Morpholine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in acetonitrile (0.1 M), add the desired amine (1.1 eq), EDC (1.2 eq), DMAP (1.0 eq), and a catalytic amount of HOBt (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-D-prolinamide.
Caption: Workflow for EDC/HOBt mediated amide coupling.
Data Presentation: Amide Coupling Yields
The following table summarizes the yields for the coupling of N-Boc-proline with various amines using the EDC/HOBt/DMAP protocol.[3]
| Entry | Amine Partner | Product | Reaction Time (h) | Yield (%) |
| 1 | Boc-piperidine-4-amine | N-Boc-D-prolyl-4-amino-N-Boc-piperidine | 12 | 98 |
| 2 | Biphenyl-4-amine | N-(biphenyl-4-yl)-N-Boc-D-prolinamide | 12 | 75 |
| 3 | Morpholine | N-Boc-D-prolyl-morpholine | 9 | 84 |
II. Synthesis of this compound Ester Derivatives
Esterification of this compound is a key step for subsequent reactions, such as reductions or peptide couplings where a methyl or ethyl ester is required. The Steglich esterification is a mild and effective method, particularly for sterically hindered alcohols.
Experimental Protocol: Steglich Esterification
This protocol is based on the general procedure for Steglich esterification.[4]
Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol, Isopropanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (0.2 M).
-
Add a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 3-5 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with cold diethyl ether.
-
Combine the filtrates and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
If necessary, purify the product by flash column chromatography.
Caption: Workflow for Steglich esterification.
Data Presentation: Esterification Yields
The following table presents representative yields for the Steglich esterification of N-Boc protected amino acids with various alcohols. While specific data for this compound is not compiled in a single source, the yields are generally high for this robust reaction.
| Entry | Alcohol | Typical Yield Range (%) |
| 1 | Methanol | 90-98 |
| 2 | Ethanol | 88-95 |
| 3 | Isopropanol | 85-92 |
III. Synthesis of N-Boc-D-prolinol
The reduction of the carboxylic acid of this compound to the corresponding primary alcohol, N-Boc-D-prolinol, provides a valuable chiral building block for further synthetic elaborations. Borane-THF is an effective and selective reagent for this transformation.
Experimental Protocol: Reduction with Borane-THF Complex
This protocol is based on established procedures for the reduction of carboxylic acids using borane complexes.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF (0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 1 M solution of BH₃·THF (1.5 eq) dropwise via a syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Acidify the mixture to pH ~2 with 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-Boc-D-prolinol by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield a colorless oil or white solid.
Caption: Workflow for the reduction of this compound.
Data Presentation: Reduction Yields
The reduction of N-Boc protected amino acids to their corresponding alcohols is generally a high-yielding transformation.
| Entry | Reducing Agent | Product | Typical Yield Range (%) |
| 1 | BH₃·THF | N-Boc-D-prolinol | 85-95 |
| 2 | LiAlH₄ | N-Boc-D-prolinol | 90-98 |
Note: While LiAlH₄ is a powerful reducing agent that often gives higher yields, it is less chemoselective than borane and requires more stringent anhydrous conditions and careful quenching procedures.
References
- 1. N-Boc-D-プロリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Troubleshooting & Optimization
Overcoming N-Boc-D-proline solubility issues in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-Boc-D-proline in organic solvents.
Frequently Asked Questions (FAQs)
1. What is the general solubility profile of this compound?
This compound is a white to off-white solid that is generally soluble in many polar organic solvents. Its solubility is significantly lower in non-polar organic solvents and aqueous solutions. Due to the presence of the tert-butoxycarbonyl (Boc) protecting group, it is more soluble in organic solvents than its parent amino acid, D-proline.
2. In which organic solvents is this compound most soluble?
This compound exhibits high solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is also soluble in alcohols like methanol and ethanol, as well as chlorinated solvents like dichloromethane (DCM) and other polar solvents like Tetrahydrofuran (THF) and Ethyl Acetate.[1]
3. Is this compound soluble in water?
This compound is sparingly soluble in aqueous buffers.[1] To achieve a reasonable concentration in an aqueous solution, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMF or DMSO and then dilute it with the aqueous buffer.[1]
4. Will the solubility of this compound and N-Boc-L-proline be different?
As enantiomers, this compound and N-Boc-L-proline are expected to have identical solubility in achiral solvents. The quantitative solubility data available for N-Boc-L-proline can therefore be considered a reliable guide for this compound.
Solubility Data
The following table summarizes the available quantitative solubility data for N-Boc-proline in common organic solvents. Please note that the data for the L-enantiomer is often reported and is considered a very close approximation for the D-enantiomer.
| Solvent | Abbreviation | Solubility (approx.) | Notes |
| Dimethyl Sulfoxide | DMSO | 200 mg/mL[2] | Sonication may be required. Use of hygroscopic DMSO can impact solubility.[2] |
| Dimethylformamide | DMF | 20 mg/mL | Data for N-Boc-L-proline. |
| Ethanol | EtOH | 15 mg/mL | Data for N-Boc-L-proline. |
Note: Solubility can be temperature-dependent. The values above are generally reported at room temperature.
Troubleshooting Guide
Encountering solubility issues with this compound can be a roadblock in your experimental workflow. This guide provides systematic troubleshooting steps to address these challenges.
Problem: this compound is not dissolving in the chosen solvent.
dot graph TD { A[Start: this compound not dissolving] --> B{Is the solvent appropriate?}; B -- Yes --> C{Have you tried agitation/sonication?}; B -- No --> D[Consult solubility table and choose a more suitable solvent]; C -- Yes --> E{Have you tried gentle heating?}; C -- No --> F[Apply agitation or sonication for 5-10 minutes]; E -- Yes --> G{Is the concentration too high?}; E -- No --> H[Gently warm the solution (e.g., 30-40°C)]; G -- Yes --> I[Add more solvent to dilute]; G -- No --> J[Consider using a co-solvent]; J --> K[Add a small percentage of a high-solubility solvent like DMSO or DMF]; D --> L[End]; F --> L; H --> L; I --> L; K --> L;
} Caption: Troubleshooting workflow for this compound dissolution.
Problem: The dissolved this compound precipitates out of solution.
This can occur due to a change in conditions such as temperature, solvent composition (e.g., addition of an anti-solvent), or reaching a supersaturated state that is not stable.
Troubleshooting Steps:
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Temperature Fluctuation: If the solution was heated to dissolve the compound, precipitation upon cooling is common. Try to maintain the temperature at which the compound is soluble if your experimental conditions allow. If not, consider using a solvent with higher solubility at room temperature.
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Solvent Composition Change: If another solvent was added to the solution, it may have reduced the overall solvating power for this compound. It is crucial to consider the miscibility and solvent properties when using mixed solvent systems.
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Concentration Issues: The concentration of your solution might be too close to the saturation point. Try working with a slightly more dilute solution to ensure the compound remains dissolved.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
This protocol is suitable for preparing a stock solution of this compound in a high-solubility solvent.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Vortex mixer or sonicator
-
Appropriate glassware
Procedure:
-
Weigh the desired amount of this compound and place it in a clean, dry vial.
-
Add the calculated volume of the chosen solvent (e.g., DMSO) to the vial.
-
Vortex or sonicate the mixture until the solid is completely dissolved. For high concentrations in DMSO, sonication may be necessary.
-
If the solution is to be used in an aqueous environment, it can now be added dropwise to the aqueous buffer with vigorous stirring.
dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Weigh this compound"]; B [label="Add Solvent (e.g., DMSO)"]; C [label="Vortex/Sonicate until dissolved"]; D [label="Stock Solution Ready"];
} Caption: Standard dissolution workflow for this compound.
Protocol 2: Recrystallization of this compound
Recrystallization can be used to purify this compound. A common method involves dissolving the compound in a good solvent and then adding a poor solvent to induce crystallization.
Materials:
-
Crude this compound
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Ethyl Acetate (good solvent)
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Hexane or Heptane (poor solvent)
-
Heating plate and ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Once fully dissolved, slowly add hexane or heptane while stirring until the solution becomes cloudy.
-
Gently warm the solution until it becomes clear again.
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Allow the solution to cool slowly to room temperature.
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Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
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Collect the crystals by filtration, wash with a small amount of cold hexane or heptane, and dry under vacuum.
References
Technical Support Center: Optimizing N-Boc-D-proline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Boc-D-proline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method involves the reaction of D-proline with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.[1] This reaction, known as Boc protection, selectively adds the tert-butoxycarbonyl (Boc) protecting group to the nitrogen atom of the proline ring.
Q2: Which bases are typically used for this synthesis, and how do they compare?
A2: Common bases include sodium bicarbonate (NaHCO₃), sodium hydroxide (NaOH), and triethylamine (TEA). Sodium bicarbonate is a mild base often used in aqueous solvent systems.[2] Triethylamine is an organic base suitable for reactions in anhydrous organic solvents like dichloromethane.[3] The choice of base often depends on the solvent system and the desired reaction conditions.
Q3: What are the recommended solvents for the this compound synthesis?
A3: A variety of solvents can be used, often in biphasic systems to dissolve both the polar D-proline and the less polar Boc anhydride. Common solvent systems include dioxane/water, tetrahydrofuran (THF)/water, and dichloromethane (DCM).[1][2] The choice of solvent can influence reaction time and ease of work-up.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). The disappearance of the D-proline spot and the appearance of a new, less polar product spot for this compound indicate the progression of the reaction.
Q5: What are the typical yields for this compound synthesis?
A5: With optimized conditions, yields for this compound synthesis are generally high, often in the range of 90-95%. However, yields can be lower due to incomplete reaction, side reactions, or product loss during work-up and purification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Inactive Boc anhydride: Boc anhydride may have degraded due to moisture. 3. Improper pH: The pH of the reaction mixture may not be optimal for the reaction. | 1. Monitor the reaction by TLC until the starting material is consumed. Consider extending the reaction time or gently heating the mixture (e.g., to 40-50°C). 2. Use fresh, high-quality Boc anhydride. Store it under dry conditions. 3. Ensure the reaction mixture is basic. For aqueous systems, maintain a pH between 9-10. |
| Formation of Side Products | 1. N,N-di-Boc formation: Reaction of a second Boc anhydride molecule with the already protected proline. 2. Urea formation: Side reaction involving the isocyanate formed from Boc anhydride. | 1. Use a controlled stoichiometry of Boc anhydride (typically 1.1-1.2 equivalents). Slow, dropwise addition of the Boc anhydride solution can also minimize this side reaction. 2. Optimize reaction temperature and time. Consider using aqueous or catalyst-free conditions to suppress the formation of some side products. |
| Difficult Product Purification | 1. Emulsion formation during extraction: The presence of both aqueous and organic layers with dissolved salts can lead to stable emulsions. 2. Product is an oil instead of a solid: This can make isolation and handling difficult. 3. Contamination with unreacted Boc anhydride or t-butanol: These can co-elute with the product during purification. | 1. Add a saturated brine solution during the extraction to break the emulsion. 2. After concentration, dissolve the oily residue in a suitable solvent and attempt to crystallize the product by adding a non-polar solvent like heptane or petroleum ether. 3. After the reaction, any remaining Boc anhydride can be quenched. An aqueous work-up will remove water-soluble byproducts like t-butanol. |
| Product Fails to Crystallize | 1. Presence of impurities: Even small amounts of impurities can inhibit crystallization. 2. Incorrect solvent system for crystallization. | 1. Purify the crude product by column chromatography before attempting crystallization. 2. Experiment with different solvent/anti-solvent combinations. A common method is to dissolve the product in a minimal amount of a solvent in which it is soluble (e.g., ethyl acetate) and then slowly add a solvent in which it is insoluble (e.g., heptane or hexane) until turbidity is observed, then cool the mixture. |
Data Presentation
Table 1: Comparison of Reported Reaction Conditions for this compound Synthesis
| Base | Solvent System | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Sodium Bicarbonate (NaHCO₃) | Dioxane/Water | 0-5 then RT | 12-16 | 90-95 | |
| Triethylamine (TEA) | Dichloromethane (CH₂Cl₂) | Room Temperature | 2.5 | Not specified | |
| Sodium Bicarbonate (NaHCO₃) | THF/Water | 0 then RT | 19 | Not specified | |
| DMAP (catalyst) | Dichloromethane (CH₂Cl₂) | <30 | Overnight | 82 |
Note: Direct comparative studies under identical conditions are limited in the reviewed literature. The conditions presented are from different optimized protocols and may not be directly comparable.
Experimental Protocols
Detailed Methodology for this compound Synthesis using Sodium Bicarbonate
This protocol is adapted from a commonly cited procedure.
Materials:
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D-proline
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Di-tert-butyl dicarbonate (Boc₂O)
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Sodium bicarbonate (NaHCO₃)
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Dioxane
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Deionized water
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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4N Hydrochloric acid (HCl)
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Heptane
Procedure:
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In a round-bottom flask, dissolve D-proline (1.0 eq) in a solution of sodium bicarbonate (2.5 eq) in deionized water.
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Add dioxane to the mixture and stir at room temperature for 30 minutes.
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Cool the reaction mixture to 0-5°C using an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in dioxane to the reaction mixture while maintaining the temperature at 0-5°C.
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Continue stirring at 0-5°C for 1 hour.
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Allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours).
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Remove the dioxane by evaporation under reduced pressure.
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Cool the remaining aqueous layer to 0-5°C and acidify to a pH of 2-3 with 4N HCl.
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Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers, wash with water, and then dry over anhydrous sodium sulfate.
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Filter to remove the drying agent and concentrate the organic layer under reduced pressure to obtain a white solid.
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Add heptane to the solid and stir at room temperature for 2 hours to wash the product.
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Collect the solid by filtration and dry under vacuum to yield this compound.
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Preventing racemization during N-Boc-D-proline coupling reactions
Welcome to the Technical Support Center for N-Boc-D-proline coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the prevention of racemization during the incorporation of this compound in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Is this compound susceptible to racemization during coupling reactions?
A1: While proline is generally considered resistant to the common oxazolone-mediated racemization pathway due to its secondary amine structure, it can undergo racemization through other mechanisms.[1] Extensive racemization has been observed, particularly when using carbodiimide coupling reagents like water-soluble carbodiimide (WSCI) in the presence of 1-hydroxybenzotriazole (HOBt) in solvents such as dimethylformamide (DMF).[1] The mechanism is believed to involve the formation of a cyclic carbinol-amine derivative, which is catalyzed by HOBt.[1]
Q2: What are the primary factors that influence racemization of this compound?
A2: The key factors influencing the epimerization of this compound during coupling are:
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Coupling Reagent and Additives: The choice of coupling reagent and the presence of certain additives are critical. As mentioned, the combination of carbodiimides and HOBt can significantly promote racemization.[1]
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Solvent: The polarity of the solvent can play a role. Polar aprotic solvents like DMF have been implicated in increased racemization of proline derivatives.[1]
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Base: The choice and stoichiometry of the tertiary amine base used for activation can influence the extent of epimerization. Sterically hindered, weaker bases are generally preferred to minimize racemization.
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Temperature: Elevated temperatures can increase the rate of racemization. It is advisable to conduct coupling reactions at controlled room temperature or below.
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Activation Time: Prolonged activation times can increase the risk of epimerization.
Q3: Which coupling reagents are recommended to minimize racemization of this compound?
A3: To minimize racemization, it is advisable to use coupling reagents known for their efficiency and low racemization potential. While specific quantitative data for this compound is limited in comparative studies, phosphonium-based reagents like PyBOP and uronium/aminium-based reagents such as HBTU and HATU are generally considered safer options than carbodiimides alone, especially when used with additives other than HOBt, or in its absence where appropriate. For challenging couplings, these reagents often provide a better balance of reactivity and stereochemical integrity.
Q4: Can I use HOBt as an additive when coupling this compound?
A4: Caution is advised when using HOBt with carbodiimides for this compound coupling, as this combination has been shown to induce significant racemization. If a carbodiimide must be used, performing the reaction in a less polar solvent like dichloromethane (DCM) without HOBt has been shown to significantly reduce racemization. For uronium/aminium and phosphonium reagents, the inclusion of an additive is often inherent to the reagent's structure or is added to improve efficiency. In these cases, the risk of racemization appears to be lower.
Q5: How can I detect and quantify racemization of this compound in my peptide?
A5: The most common method for quantifying the extent of racemization is through chiral chromatography (HPLC or GC) of the peptide product or its constituent amino acids after hydrolysis. This involves using a chiral stationary phase that can separate the desired diastereomer (containing D-proline) from the epimerized product (containing L-proline). Derivatization of the amino acids after hydrolysis may be necessary to facilitate separation and detection.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of L-proline diastereomer detected in the final peptide. | Use of a carbodiimide coupling reagent (e.g., WSCI, DCC, DIC) with HOBt in a polar aprotic solvent (e.g., DMF). | 1. Change Coupling Reagent: Switch to a phosphonium-based (e.g., PyBOP) or uronium/aminium-based (e.g., HBTU, HATU) coupling reagent.2. Modify Carbodiimide Protocol: If using a carbodiimide is necessary, perform the coupling in a less polar solvent such as dichloromethane (DCM) and omit the HOBt additive. The mixed anhydride method in tetrahydrofuran (THF) is also a low-racemization alternative. |
| Moderate racemization observed even with alternative coupling reagents. | Prolonged activation time: The activated this compound is left for an extended period before addition of the amine component.Elevated reaction temperature: The coupling reaction is performed at a temperature significantly above room temperature.Inappropriate base: Use of a strong, sterically unhindered base. | 1. Minimize Activation Time: Add the coupling reagent to the this compound immediately before or in the presence of the resin-bound amine (in situ activation).2. Control Temperature: Ensure the reaction is carried out at a controlled temperature, typically 20-25°C. For particularly sensitive couplings, cooling to 0°C may be beneficial.3. Optimize Base Selection: Use a sterically hindered and weaker base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. |
| Low coupling efficiency when trying to avoid racemization-prone conditions. | Steric hindrance: The N-terminal amino acid of the peptide chain is sterically bulky, making the coupling with this compound difficult.Aggregation: The peptide-resin is aggregated, limiting access to the N-terminus. | 1. Double Coupling: Perform the coupling reaction twice to ensure complete reaction.2. Use a More Potent Coupling Reagent: Employ a highly efficient reagent like HATU.3. Disrupt Aggregation: Switch to a solvent known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP), or add chaotropic salts. |
Quantitative Data Summary
The following table summarizes the qualitative impact of different coupling conditions on proline racemization based on available literature. Specific percentages can vary significantly based on the full peptide sequence, exact reaction conditions, and analytical method used.
| Coupling Reagent | Additive | Solvent | Base | Expected Racemization Level | Citation(s) |
| WSCI | HOBt | DMF | - | High | |
| WSCI | None | DCM | - | Very Low | |
| Mixed Anhydride | - | THF | - | Very Low | |
| HBTU/HATU/PyBOP | HOBt/HOAt* | DMF/NMP | DIEA/Collidine | Low to Very Low | General Knowledge |
*Note: HOBt/HOAt are often integral to or used in conjunction with these reagents. The racemization risk appears lower than with carbodiimide/HOBt combinations.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using HBTU
This protocol is designed for solid-phase peptide synthesis (SPPS) and aims to minimize epimerization.
1. Resin Preparation:
- Swell the resin-bound peptide in DMF for 30-60 minutes.
- Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF.
- Wash the resin thoroughly with DMF (5 x 1 min).
2. Amino Acid Activation and Coupling:
- In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.
- Add DIEA (6 equivalents) to the amino acid solution and vortex briefly.
- Immediately add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture at room temperature for 1-2 hours.
3. Monitoring and Washing:
- Perform a Kaiser test to monitor the completion of the coupling. Note that proline will give a reddish-brown color with the Kaiser test, not the typical deep blue.
- Once the coupling is complete (or after the designated time), wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).
4. Capping (Optional):
- If the coupling is incomplete after a second attempt, it is advisable to cap the unreacted amines using a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.
Visualizations
Workflow for Low-Racemation this compound Coupling
Caption: A typical workflow for the solid-phase coupling of this compound.
Logical Relationship in Troubleshooting Racemization
References
Technical Support Center: N-Boc Deprotection Reactions
Welcome to the technical support center for N-Boc deprotection reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your N-Boc deprotection experiments.
Issue 1: Incomplete or Slow Deprotection
Question: My N-Boc deprotection is incomplete, even after extended reaction times. What are the common causes and how can I resolve this?
Answer:
Incomplete N-Boc deprotection is a frequent issue that can arise from several factors related to reagents, reaction conditions, or the substrate itself.
Potential Causes & Solutions:
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Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2][3] The presence of water can also reduce the effective acidity of the reaction medium.[2][3]
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Solution: Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM). For substrates with basic functional groups that may consume the acid, a stoichiometric excess of acid is necessary. Ensure that your reagents, especially TFA which is hygroscopic, are anhydrous.
-
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Suboptimal Reaction Time or Temperature: While many Boc deprotections are rapid at room temperature, some substrates, particularly those with steric hindrance, may require longer reaction times or gentle heating to achieve full conversion.
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Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the reaction time or warming the reaction mixture gently (e.g., to 40°C), but be mindful of potential side reactions.
-
-
Steric Hindrance: A sterically hindered Boc group can be more difficult to remove, necessitating harsher reaction conditions.
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Solution: Employ stronger acidic conditions, such as neat TFA, or increase the reaction temperature. Alternatively, consider using a different deprotection protocol with alternative reagents.
-
-
Poor Substrate Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and may not go to completion.
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Solution: Choose a solvent system in which your substrate is fully soluble.
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Issue 2: Observation of Unexpected Side Products
Question: I am observing unexpected peaks in my HPLC or LC-MS analysis after the deprotection reaction. What could be the cause?
Answer:
The formation of side products is often linked to the generation of the reactive tert-butyl cation intermediate during the cleavage of the Boc group. This carbocation can alkylate nucleophilic residues in your molecule.
Commonly Alkylated Residues:
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Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.
-
Methionine (Met): The thioether side chain can be alkylated.
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Cysteine (Cys): The free thiol group is a target for alkylation.
-
Tyrosine (Tyr): The phenolic ring can be alkylated.
Solution: Use of Scavengers
To prevent these side reactions, it is highly recommended to add "scavengers" to the reaction mixture. Scavengers are compounds that are more reactive towards the tert-butyl cation and will trap it before it can react with your product.
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | Trp, Met, general scavenger | 2.5% - 5% (v/v) |
| Triethylsilane (TES) | Trp, Met, general scavenger | 2.5% - 5% (v/v) |
| Thioanisole | Met | 5% (v/v) |
| 1,2-Ethanedithiol (EDT) | Trp | 2.5% (v/v) |
| Water | General scavenger | 2.5% - 5% (v/v) |
| Anisole | General scavenger, prevents Trp alkylation | 5% (v/v) |
Issue 3: Degradation of Other Acid-Sensitive Functional Groups
Question: My molecule contains other acid-labile protecting groups (e.g., t-butyl esters, trityl groups) that are being cleaved along with the Boc group. How can I achieve selective deprotection?
Answer:
Standard strong acid conditions (e.g., high concentrations of TFA) can lead to the cleavage of other acid-sensitive groups.
Solutions:
-
Milder Acidic Conditions: Use a lower concentration of acid or switch to a milder acid. For example, 4M HCl in dioxane is often considered milder than TFA. You can also perform the reaction at a lower temperature (e.g., 0°C) to improve selectivity.
-
Alternative Deprotection Methods: Several alternative methods can be employed for Boc deprotection under non-acidic or milder acidic conditions.
| Method | Reagents | Conditions | Notes |
| Lewis Acid Catalysis | TMSI, TMSOTf, ZnBr₂, TiCl₄ | Acetonitrile or DCM, RT | Can be very effective for sterically hindered substrates. |
| Thermolysis | Heat | High temperatures (e.g., refluxing in toluene) | Avoids the use of acidic reagents entirely. |
| Oxalyl Chloride/Methanol | Oxalyl chloride, Methanol | Room Temperature, 1-4 hours | A mild method tolerant of many other functional groups. |
| Water-Mediated | Water | Refluxing temperatures | An environmentally friendly, catalyst-free method. |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for N-Boc deprotection?
A common and effective method for N-Boc deprotection is the use of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). A typical procedure involves treating the Boc-protected amine with a solution of 20-50% TFA in DCM at room temperature for 30 minutes to 2 hours. Another widely used method is 4M hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or ethyl acetate.
Q2: How can I monitor the progress of my deprotection reaction?
The progress of the reaction can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the deprotected amine product is typically more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin is a highly effective way to visualize the newly formed primary or secondary amine, which will appear as a colored spot (usually purple or yellow).
Q3: What is the work-up procedure for a TFA-mediated Boc deprotection?
After the reaction is complete, the excess TFA and solvent are typically removed under reduced pressure. The resulting crude product is often an amine trifluoroacetate salt. To obtain the free amine, the residue can be dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. If the product is not water-soluble, a basic work-up followed by extraction with an organic solvent is a common approach. For water-soluble amines, using a solid-supported base like Amberlyst A-21 resin can be an effective way to neutralize the acid without an aqueous work-up.
Q4: Can I use neat TFA for Boc deprotection?
Yes, neat (100%) TFA can be used for Boc deprotection and is often employed for more resistant substrates. However, it is a very strong acid and can lead to the cleavage of other acid-sensitive groups and may cause more side reactions. A study comparing 55% TFA in DCM with 100% TFA for solid-phase peptide synthesis found that the former resulted in higher purity peptides, suggesting that neat TFA may not always be the optimal choice.
Q5: Are there any "green" alternatives for Boc deprotection?
Yes, there are more environmentally friendly approaches to Boc deprotection. One such method involves using hot water as the reaction medium, which avoids the use of organic solvents and strong acids. Another approach utilizes p-toluenesulfonic acid in a deep eutectic solvent.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is suitable for most common substrates.
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Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
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Cooling: Cool the solution to 0 °C using an ice bath.
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Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). If the substrate contains sensitive groups like tryptophan, include scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).
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Reaction: Stir the reaction mixture at 0 °C to room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporate with toluene (3x) to ensure complete removal of residual TFA. The resulting amine trifluoroacetate salt can often be used directly in the next step or can be neutralized to the free amine.
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
This method is often considered milder than using TFA.
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Preparation: Dissolve the Boc-protected amine in a minimal amount of 1,4-dioxane.
-
Addition of HCl: Add a 4M solution of HCl in 1,4-dioxane (typically 4-10 equivalents of HCl) to the substrate solution.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.
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Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for failed N-Boc deprotection reactions.
References
Technical Support Center: N-Boc-D-proline in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of N-Boc-D-proline in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the use of this compound in peptide synthesis?
The two most significant side reactions when using this compound, particularly in solid-phase peptide synthesis (SPPS), are Diketopiperazine (DKP) formation and epimerization (racemization). DKP formation involves the cyclization of the N-terminal dipeptide, leading to chain termination and cleavage from the resin. Epimerization is the conversion of the D-proline residue to its L-enantiomer, resulting in a diastereomeric impurity in the final peptide.
Q2: What is Diketopiperazine (DKP) formation and why is it prevalent with proline residues?
DKP formation is an intramolecular cyclization of a dipeptidyl-resin, which results in the cleavage of the dipeptide from the resin as a cyclic diketopiperazine molecule. This side reaction is particularly common when proline is the N-terminal residue of the dipeptide attached to the resin (the second amino acid in the growing peptide chain). The unique cyclic structure of proline can facilitate the necessary cis-amide bond conformation, which pre-organizes the peptide backbone for this intramolecular attack. This leads to a significant reduction in the yield of the desired full-length peptide.
Q3: What is epimerization and what factors contribute to it during the coupling of this compound?
Epimerization is the change in the stereochemistry at the alpha-carbon of an amino acid. In the context of this compound, this results in the formation of N-Boc-L-proline containing peptides. This side reaction can be particularly problematic as the resulting diastereomeric peptides can be difficult to separate. The primary cause of epimerization during peptide synthesis is the activation of the carboxylic acid group for coupling. The formation of certain activated intermediates, such as oxazolones, can lead to the loss of stereochemical integrity. The choice of coupling reagents, the type of base used, the solvent, and the reaction temperature all play a crucial role in the extent of epimerization.
Q4: Are there general best practices to minimize side reactions when using this compound?
Yes, several general strategies can be employed to minimize side reactions:
-
Resin Selection: For sequences prone to DKP formation, using a sterically hindered resin like 2-chlorotrityl chloride resin can be beneficial.
-
Coupling Strategy: If DKP formation is a major concern, coupling a pre-formed dipeptide unit (e.g., Boc-Xaa-D-Pro-OH) can bypass the problematic dipeptidyl-resin stage.
-
In Situ Neutralization: In Boc-SPPS, using an in situ neutralization protocol, where neutralization and coupling occur simultaneously, can significantly suppress DKP formation by minimizing the lifetime of the reactive free N-terminal amine.[1][2]
-
Optimized Coupling Reagents: Employing coupling reagents known to suppress racemization, such as those based on 7-aza-1-hydroxybenzotriazole (HOAt) like HATU, is recommended.[3]
-
Control of Reaction Conditions: Careful control of reaction times and temperature can also help to minimize both DKP formation and epimerization.
Troubleshooting Guide
| Observed Issue | Probable Cause | Recommended Solutions & Protocols |
| Low final peptide yield with a significant amount of a low molecular weight byproduct. | Diketopiperazine (DKP) Formation. This is especially likely if D-proline is the second residue in your sequence. | 1. Switch to a Sterically Hindered Resin: Utilize 2-chlorotrityl chloride resin. 2. Employ a Dipeptide Coupling Strategy: Synthesize the Boc-Xaa-D-Pro-OH dipeptide separately and couple it to the resin-bound amino acid. 3. Use In Situ Neutralization Protocol for Boc-SPPS: This minimizes the time the reactive N-terminal amine is exposed. (See Experimental Protocol 1) |
| HPLC analysis of the crude peptide shows a doublet or a shoulder peak with the same mass as the target peptide. | Epimerization (Racemization). The D-proline has likely partially converted to L-proline, creating a diastereomer. | 1. Optimize Coupling Reagent: Use a coupling reagent known for low racemization, such as HATU or other HOAt-based reagents. 2. Control Base and Temperature: Use a sterically hindered base like diisopropylethylamine (DIEA) and perform the coupling at a lower temperature (e.g., 0 °C). 3. Pre-activation: Pre-activate the this compound for a shorter duration before adding it to the resin. |
| Slow or incomplete coupling of the amino acid following D-proline. | Peptide Aggregation. Proline residues can sometimes induce secondary structures that lead to aggregation on the solid support. | 1. Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the coupling reaction. 2. Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50 °C). 3. Use a different coupling reagent: More potent activators like HATU can sometimes overcome aggregation-related coupling issues. |
Quantitative Data on Side Reactions
Table 1: Influence of Dipeptide Sequence on Diketopiperazine (DKP) Formation
| Dipeptide Sequence (X-Pro) | Relative Rate of DKP Formation | Reference |
| Gly-Pro | High | [4] |
| Ala-Pro | Moderate | [4] |
| Val-Pro | Low | |
| Phe-Pro | Moderate | |
| Pro-Pro | High |
Note: The rates are relative and can be influenced by the solid support and reaction conditions.
Table 2: Qualitative Comparison of Coupling Reagents and their Propensity for Epimerization
| Coupling Reagent | Additive | Relative Epimerization Risk | Reference |
| DIC | HOBt | Moderate | |
| HBTU | HOBt | Low to Moderate | |
| HATU | HOAt | Low | |
| PyBOP | HOBt | Low to Moderate |
Experimental Protocols
Protocol 1: In Situ Neutralization for Boc-SPPS to Minimize DKP Formation
This protocol is adapted for manual solid-phase peptide synthesis at a 0.25 mmol scale.
-
Resin Swelling: Swell the amino acid-loaded resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add 100% trifluoroacetic acid (TFA) to the resin and agitate for 2 minutes.
-
Drain the TFA.
-
Repeat the 100% TFA treatment for another 2 minutes.
-
Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).
-
-
Amino Acid Activation and In Situ Neutralization/Coupling:
-
In a separate vial, dissolve the next Boc-protected amino acid (1.0 mmol, 4 eq.) and HBTU (0.99 mmol, 3.95 eq.) in DMF (2 mL).
-
Add this solution to the reaction vessel containing the TFA-salt of the peptidyl-resin.
-
Immediately add diisopropylethylamine (DIEA) (1.5 mmol, 6 eq.) to the reaction vessel.
-
Agitate the mixture for 10-20 minutes.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3 x 1 minute).
-
-
Cycle Repetition: Repeat steps 2-4 for the subsequent amino acids in the sequence.
Protocol 2: Preparation and Coupling of a Boc-Dipeptide Unit
This protocol describes the solution-phase synthesis of a Boc-dipeptide and its subsequent coupling to the resin-bound peptide.
Part A: Solution-Phase Synthesis of Boc-Xaa-D-Pro-OH
-
Esterification of this compound: Prepare the methyl ester of this compound (Boc-D-Pro-OMe) using standard methods (e.g., with methyl iodide and a mild base).
-
Deprotection of Boc-D-Pro-OMe: Remove the Boc group from Boc-D-Pro-OMe using 4M HCl in dioxane to yield H-D-Pro-OMe.
-
Coupling:
-
Dissolve the N-Boc protected amino acid (Boc-Xaa-OH) (1 eq.) in DMF.
-
Add a coupling reagent such as HBTU (1 eq.) and a base like DIEA (2 eq.).
-
Add the H-D-Pro-OMe (1 eq.) to the activated amino acid solution.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
-
Saponification: Hydrolyze the methyl ester of the resulting Boc-Xaa-D-Pro-OMe using LiOH or NaOH in a methanol/water mixture to yield the free acid, Boc-Xaa-D-Pro-OH.
-
Purification: Purify the dipeptide by flash chromatography.
Part B: Coupling of the Dipeptide to the Resin
-
Resin Preparation: Swell the resin with the N-terminal deprotected amino acid in DMF.
-
Dipeptide Activation: In a separate vial, dissolve the purified Boc-Xaa-D-Pro-OH (3 eq.), HATU (2.95 eq.), and DIEA (6 eq.) in DMF.
-
Coupling: Add the activated dipeptide solution to the resin and agitate for 2-4 hours, or until a negative ninhydrin test is observed.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and proceed to the next cycle.
Visualizations
References
- 1. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst loading optimization for N-Boc-D-proline in organocatalysis
Welcome to the technical support center for the use of N-Boc-D-proline as an organocatalyst. This resource is tailored for researchers, scientists, and professionals in drug development to assist in the optimization and troubleshooting of your experiments. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guides
This section provides systematic guidance for resolving specific issues that may arise during organocatalytic reactions using this compound.
Issue 1: Low Reaction Yield
Question: My reaction catalyzed by this compound is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
Answer: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Potential Causes & Solutions:
-
Incomplete Reaction/Stalling: The reaction may not have reached completion.
-
Troubleshooting Step: Monitor the reaction's progress using techniques like TLC, GC, or NMR to see if it has stalled.[1] If it has, consider incrementally increasing the reaction time or the catalyst loading.[1] Ensure efficient mixing, particularly if the catalyst or substrates have limited solubility in the chosen solvent.
-
-
Suboptimal Catalyst Loading: The amount of this compound may be insufficient to effectively catalyze the reaction.
-
Troubleshooting Step: Systematically increase the catalyst loading. Start with a standard loading (e.g., 10 mol%) and increase it in increments (e.g., to 20 mol% or 30 mol%) to find the optimal concentration for your specific substrates.
-
-
Catalyst Quality and Stability: Impurities in the this compound or its degradation can lead to reduced catalytic activity.
-
Troubleshooting Step: Ensure the catalyst is of high purity. If necessary, purify the catalyst. While this compound is generally stable, ensure proper storage conditions are maintained.
-
-
Reaction Conditions: Temperature, solvent, and concentration can significantly impact the reaction rate and overall yield.
-
Troubleshooting Step:
-
Temperature: While lower temperatures often favor higher enantioselectivity, they can also decrease the reaction rate. A systematic study of the temperature's effect on yield is advisable.
-
Solvent: The solubility of the catalyst and substrates, as well as the stabilization of the transition state, are highly dependent on the solvent. A solvent screen is recommended to identify the optimal medium for your reaction. Polar aprotic solvents like DMSO or DMF are often effective for proline-catalyzed reactions.[2]
-
Concentration: Higher concentrations can sometimes lead to aggregation or side reactions. Experiment with different substrate concentrations.
-
-
Issue 2: Low Enantioselectivity
Question: I am observing a low enantiomeric excess (% ee) in my this compound catalyzed reaction. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a frequent challenge in asymmetric catalysis and can arise from various factors.
Troubleshooting Workflow for Low Enantioselectivity
Potential Causes & Solutions:
-
Catalyst Loading: The concentration of the catalyst can influence the formation of different intermediates, which in turn affects the enantioselectivity.[1]
-
Troubleshooting Step: Vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to determine the optimal concentration for your specific reaction.[1] Both too low and too high catalyst loadings can sometimes be detrimental to enantioselectivity.
-
-
Reaction Temperature: The temperature of the reaction directly influences the energy difference between the diastereomeric transition states.
-
Troubleshooting Step: Lowering the reaction temperature often leads to higher enantioselectivity, although this may necessitate longer reaction times. It is advisable to experiment with a range of temperatures (e.g., room temperature, 0 °C, -20 °C) to find the best balance between reaction rate and enantioselectivity.
-
-
Solvent Effects: The solvent plays a crucial role in the stereochemical outcome by affecting the stability of the transition state.
-
Troubleshooting Step: Conduct a solvent screen to find the optimal medium. Solvents can influence the conformation of the catalytic intermediates and the transition state assembly.
-
-
Presence of Water: Trace amounts of water can sometimes have a beneficial effect on proline-catalyzed reactions, while larger amounts can be detrimental.
-
Troubleshooting Step: If using anhydrous solvents, consider the controlled addition of a small amount of water (e.g., 1-10 equivalents) to your reaction mixture. Conversely, if the reaction is sensitive to water, ensure all reagents and solvents are scrupulously dried.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for this compound in a typical organocatalytic reaction?
A1: The optimal catalyst loading is dependent on the specific reaction, substrates, and conditions. However, a common starting point is 10-20 mol%. For challenging substrates or to accelerate slow reactions, a higher loading of up to 30 mol% may be beneficial. Conversely, for highly reactive substrates, it may be possible to reduce the catalyst loading to 5 mol% or even lower without a significant loss in yield or enantioselectivity. A systematic optimization is always recommended.
Q2: How does the Boc protecting group on this compound affect its catalytic activity compared to unprotected D-proline?
A2: The Boc (tert-butyloxycarbonyl) protecting group alters the electronic and steric properties of the proline catalyst. The bulky Boc group can influence the catalyst's solubility, generally increasing it in less polar organic solvents. This can be advantageous for reactions that do not proceed well in traditional polar aprotic solvents. The electronic effect of the Boc group can also modulate the nucleophilicity of the enamine intermediate, which may affect both the reaction rate and selectivity.
Q3: Can I recycle the this compound catalyst?
A3: In homogeneous catalysis, recovering the catalyst can be challenging. However, depending on the reaction work-up, it may be possible to recover the this compound through careful extraction or chromatography. For more efficient recycling, consider immobilizing the this compound on a solid support, which allows for easier separation and reuse.
Q4: My reaction is very slow. Besides increasing catalyst loading, what else can I do?
A4: To increase the reaction rate, you can try several approaches. Increasing the reaction temperature is often effective, but be mindful that it may negatively impact enantioselectivity. Optimizing the solvent to improve the solubility of your reactants and catalyst can also enhance the rate. Additionally, increasing the concentration of the reactants can sometimes accelerate the reaction, but this should be done cautiously to avoid potential side reactions or solubility issues.
Quantitative Data on Catalyst Loading Optimization
The following tables provide representative data on the effect of this compound catalyst loading on the yield and enantiomeric excess (ee) for typical organocatalytic reactions.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | 48 | 75 | 92 |
| 2 | 10 | 24 | 92 | 95 |
| 3 | 20 | 18 | 95 | 96 |
| 4 | 30 | 18 | 94 | 96 |
Reaction Conditions: Cyclohexanone (10 equiv.), 4-nitrobenzaldehyde (1 equiv.), this compound in DMSO at room temperature.
Table 2: Asymmetric Mannich Reaction of Acetone with N-Boc-imine of Benzaldehyde
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | 36 | 68 | 90 |
| 2 | 10 | 24 | 85 | 94 |
| 3 | 20 | 12 | 91 | 95 |
| 4 | 30 | 12 | 90 | 94 |
Reaction Conditions: Acetone (20 equiv.), N-Boc-imine of benzaldehyde (1 equiv.), this compound in CH3CN at 0 °C.
Experimental Protocols
General Procedure for this compound Catalyzed Asymmetric Aldol Reaction
Reaction Workflow
-
To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol, 1.0 equiv), the ketone (5.0 to 10.0 equiv), and the chosen solvent (e.g., DMSO, 2.0 mL).
-
Add this compound (0.1-0.2 mmol, 10-20 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
General Procedure for this compound Catalyzed Asymmetric Mannich Reaction with N-Boc-imines
-
To a solution of the N-Boc-imine (1.0 mmol) in the chosen solvent (e.g., acetonitrile, 2.0 mL) at the desired temperature (e.g., 0 °C), add the aldehyde or ketone (5.0 to 10.0 equiv).
-
Add this compound (0.1-0.2 mmol, 10-20 mol%).
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring the progress by TLC.
-
Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired β-amino aldehyde or ketone.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by NMR and chiral HPLC analysis, respectively.
References
Technical Support Center: N-Boc Deprotection in the Presence of Acid-Sensitive Functional Groups
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with N-Boc deprotection, particularly when working with molecules containing other acid-labile functionalities.
Troubleshooting Guide & FAQs
1. My N-Boc deprotection is incomplete. What are the common causes and how can I resolve this?
Incomplete N-Boc deprotection is a frequent issue that can often be attributed to several factors:
-
Insufficient Acid Strength or Stoichiometry : The most common method for N-Boc deprotection relies on acid-catalyzed cleavage.[1] If the acid is too weak or used in insufficient amounts, the reaction may not proceed to completion.
-
Steric Hindrance : A sterically hindered N-Boc group may require more forcing conditions for complete removal.
-
Reaction Time and Temperature : The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low for the specific substrate.
Troubleshooting Steps:
-
Increase Acid Concentration/Equivalents : Gradually increase the concentration of the acid (e.g., TFA, HCl) or the number of equivalents used.[1]
-
Elevate Temperature : If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) can be beneficial, but must be done cautiously with acid-sensitive substrates.[1]
-
Extend Reaction Time : Monitor the reaction closely using TLC or LC-MS and allow it to proceed until the starting material is fully consumed.
-
Switch to a Stronger Acid : If milder acids are ineffective, a stronger acid like trifluoroacetic acid (TFA) may be necessary, although this increases the risk of cleaving other acid-sensitive groups.[2]
2. I'm observing significant side product formation during N-Boc deprotection. What are the likely side reactions and how can I minimize them?
The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate during the cleavage of the Boc group.[3] This cation can lead to several side reactions:
-
Alkylation of Nucleophilic Residues : The tert-butyl cation can alkylate electron-rich aromatic rings (e.g., in tryptophan or tyrosine) or sulfur-containing residues (e.g., methionine).
-
Formation of tert-Butyl Adducts : The cation can be trapped by other nucleophiles present in the reaction mixture.
-
Cleavage of Other Acid-Sensitive Groups : Functional groups such as tert-butyl esters, silyl ethers (e.g., TBS), and acetals can be cleaved under the acidic conditions used for N-Boc deprotection.
Mitigation Strategies:
-
Use of Scavengers : The most effective way to prevent side reactions is to add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include:
-
Triethylsilane (TES) or Triisopropylsilane (TIS)
-
Thioanisole, anisole, or cresol
-
-
Lower Reaction Temperature : Performing the deprotection at a lower temperature (e.g., 0 °C) can reduce the rate of side reactions.
-
Choose a Milder Deprotection Method : Select a method with higher selectivity for the N-Boc group (see question 3).
Decision Workflow for N-Boc Deprotection
Caption: A flowchart to guide the selection of an appropriate N-Boc deprotection method based on the presence of other acid-sensitive functional groups.
3. My starting material contains other acid-sensitive functional groups (e.g., t-butyl esters, silyl ethers, acetals). How can I selectively deprotect the N-Boc group?
Selective deprotection is a significant challenge when other acid-labile groups are present. The key is to choose a method that is mild enough to leave the other protecting groups intact.
Alternative Methods for Selective Deprotection:
-
Milder Acidic Conditions : Using weaker acids or highly diluted strong acids can sometimes achieve selectivity.
-
p-Toluenesulfonic acid (TsOH) : Often provides milder conditions compared to TFA.
-
HCl in dioxane or methanol : Can be used in a controlled manner for selective deprotection. For substrates with tert-butyl esters, HCl in dioxane offers superior selectivity.
-
Aqueous phosphoric acid : Has been reported for selective deprotection.
-
-
Lewis Acids : Some Lewis acids can selectively cleave the N-Boc group.
-
Examples include ZnBr₂, TMSI, and FeCl₃.
-
-
Non-Acidic/Novel Reagents :
-
Oxalyl chloride in methanol : A mild method for selective deprotection of N-Boc from a diverse set of compounds at room temperature. This method has been shown to be effective for compounds with multiple functional groups and acid-labile groups.
-
Thermal Deprotection : Heating the N-Boc protected amine in a suitable solvent can effect deprotection without the need for an acid catalyst. This can be particularly useful in continuous flow systems.
-
Catalyst-free water-mediated deprotection : Heating in water at reflux temperatures can achieve selective removal of N-Boc groups.
-
N-Boc Deprotection Orthogonality
Caption: Orthogonality of common amine protecting groups, highlighting the distinct cleavage conditions for each.
Comparative Data of N-Boc Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Standard Acidic | TFA in DCM | 20-50% TFA, RT, 30 min - 2 h | Fast and generally effective. | Harsh conditions, low selectivity, can cleave other acid-sensitive groups. |
| Mild Acidic | 4M HCl in Dioxane | RT, 1-2 h | Good selectivity for N-Boc over t-butyl esters. | Can still affect very acid-sensitive groups. |
| Mild Acidic | p-TsOH in CH₂Cl₂/t-BuOAc | RT to 40°C, hours | Milder than TFA. | Slower reaction times. |
| Lewis Acid | ZnBr₂ in DCM | RT, hours | Mild and selective. | Can be substrate-dependent. |
| Lewis Acid | FeCl₃ (catalytic) | RT, hours | Catalytic and sustainable. | May not be suitable for all substrates. |
| Novel Reagent | Oxalyl Chloride in Methanol | RT, 1-4 h | Mild, high yielding, broad substrate scope. | Reagent is moisture sensitive. |
| Thermal | Heat in solvent (e.g., TFE, Methanol) | 120-240°C, continuous flow or microwave | No acid required, high selectivity. | Requires high temperatures, not suitable for thermally labile compounds. |
| Green Method | Water | Reflux (90-100°C), <15 min | Environmentally friendly, no additional reagents. | Substrate must be soluble in hot water. |
Detailed Experimental Protocols
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the N-Boc protected substrate in a suitable solvent (e.g., dichloromethane (DCM)).
-
Add a solution of TFA in the same solvent (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Co-evaporate with a solvent like toluene or DCM to remove residual TFA.
-
The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Protocol 2: Selective Deprotection using HCl in Dioxane
-
Dissolve the N-Boc protected substrate (1.0 mmol) in anhydrous dioxane (5 mL).
-
Add a 4M solution of HCl in dioxane (2.0 mL, 8.0 mmol).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine.
Protocol 3: Deprotection using Oxalyl Chloride in Methanol
This method is suitable for substrates with acid-sensitive functional groups.
-
Dissolve the N-Boc protected substrate (1.0 mmol) in methanol (5 mL).
-
Carefully add oxalyl chloride (2.0 mmol) to the solution at room temperature.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.
Protocol 4: Thermal Deprotection in Continuous Flow
-
Prepare a solution of the N-Boc protected substrate in a suitable solvent (e.g., methanol, trifluoroethanol).
-
Pump the solution through a heated flow reactor at a defined flow rate to achieve the desired residence time. Temperatures can range from 120-240°C.
-
Collect the output from the reactor.
-
Remove the solvent under reduced pressure to obtain the deprotected amine.
Protocol 5: Water-Mediated Deprotection
-
Suspend the N-Boc protected substrate in deionized water.
-
Heat the mixture to reflux (90-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC; transformations are often complete within 12 minutes.
-
Cool the reaction to room temperature.
-
Add dichloromethane (or another suitable organic solvent) and extract the product.
-
Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected amine.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Determination of N-Boc-D-proline
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of N-Boc-D-proline, a crucial building block in peptide synthesis and pharmaceutical development, is paramount to ensuring the efficacy and safety of the final product. Even minute impurities, particularly the L-enantiomer, can lead to undesirable side effects or diminished therapeutic activity. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the purity assessment of this compound, offering high resolution and sensitivity. This guide provides a comparative overview of HPLC methods and other analytical techniques for determining the purity of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
While chiral HPLC is the most prevalent method for determining the enantiomeric purity of this compound, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and titrimetry can also be employed for overall purity assessment. The following table compares the key performance characteristics of these methods.
| Feature | Chiral HPLC | Quantitative NMR (qNMR) | Titration |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Quantitative determination of the analyte concentration by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard. | Acid-base titration to determine the concentration of the acidic carboxyl group. |
| Primary Use | Enantiomeric and chemical purity. | Absolute purity determination and quantification of impurities. | Assay of total acidity (overall purity). |
| Sensitivity | High to Very High. | Moderate to High. | Low to Moderate. |
| Specificity | High for enantiomers and related substances. | High, structurally informative. | Low, not specific to this compound. |
| Sample Preparation | Simple dissolution. | Dissolution with a known amount of an internal standard. | Dissolution in a suitable solvent. |
| Analysis Time | 15-30 minutes per sample. | 5-15 minutes per sample. | 5-10 minutes per sample. |
| LOD/LOQ | Low (ppm level for impurities).[1] | Higher than HPLC. | Not applicable for impurity detection. |
High-Performance Liquid Chromatography (HPLC) Analysis
Chiral HPLC is the method of choice for resolving and quantifying the L-enantiomer of this compound from the desired D-enantiomer. Polysaccharide-based chiral stationary phases (CSPs), such as those found in Chiralpak® columns, are highly effective for this separation.
A representative method for the chiral separation of N-Boc-proline enantiomers utilizes a Chiralpak® AD-H column with a mobile phase consisting of a mixture of hexane, ethanol, and a small amount of trifluoroacetic acid (TFA). The TFA helps to improve peak shape and resolution.
Table 2: Representative HPLC Performance Data for Chiral Separation of Boc-proline derivatives
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Hexane/Ethanol/TFA (e.g., 85:15:0.1 v/v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 25 °C |
| Retention Time (this compound) | ~ 8 min (hypothetical) |
| Retention Time (N-Boc-L-proline) | ~ 10 min (hypothetical) |
| Resolution (Rs) | > 2.0 |
| Limit of Detection (LOD) | ~ 0.6 ppm (for derivatized proline)[1] |
| Limit of Quantification (LOQ) | ~ 2.0 ppm (for derivatized proline)[1] |
Note: Retention times are hypothetical and will vary based on the exact mobile phase composition and system parameters. LOD/LOQ values are based on data for a derivatized proline and serve as an estimate of potential sensitivity.
Experimental Protocols
Chiral HPLC Method for Enantiomeric Purity
This protocol is a representative method based on literature for similar compounds.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane, ethanol, and trifluoroacetic acid (TFA) in a ratio of 85:15:0.1 (v/v/v). Filter and degas the mobile phase.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the area percentage of the this compound peak relative to the total peak area. The enantiomeric purity is specifically assessed by the absence or minimal presence of the N-Boc-L-proline peak.
Quantitative NMR (qNMR) for Absolute Purity
This protocol provides a general workflow for qNMR analysis.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Select a suitable internal standard with a known purity that has a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
NMR Data Acquisition: Acquire a quantitative 1H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.
-
Data Analysis: Integrate the well-resolved signals of both the this compound and the internal standard. The purity of the sample can be calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Titration for Assay
This is a basic acid-base titration protocol.
-
Reagents: Standardized sodium hydroxide solution (e.g., 0.1 M), suitable solvent (e.g., ethanol/water mixture), and a pH indicator (e.g., phenolphthalein).
-
Sample Preparation: Accurately weigh a suitable amount of this compound and dissolve it in the chosen solvent.
-
Titration: Add a few drops of the indicator to the sample solution and titrate with the standardized sodium hydroxide solution until the endpoint is reached (indicated by a color change).
-
Calculation: The purity is calculated based on the volume of titrant consumed, its concentration, and the mass of the sample.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship of the analytical techniques discussed.
Experimental workflow for HPLC purity analysis of this compound.
Logical relationship of analytical methods to purity assessment types.
References
A Comparative Analysis of N-Boc-D-proline and N-Boc-L-proline in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the choice of a suitable catalyst is paramount in achieving high stereoselectivity in asymmetric synthesis. This guide provides an objective comparison of the catalytic activity of N-Boc-D-proline and N-Boc-L-proline, two commonly used organocatalysts. The comparison is supported by experimental data from representative asymmetric reactions, detailed experimental protocols, and visualizations of the catalytic process.
This compound and N-Boc-L-proline are protected derivatives of the naturally occurring amino acid proline. The tert-butoxycarbonyl (Boc) protecting group enhances solubility in organic solvents and modulates the catalyst's reactivity. These catalysts are particularly effective in promoting carbon-carbon bond-forming reactions such as aldol and Mannich reactions, where they facilitate the formation of chiral centers with high enantiomeric purity.
The fundamental difference between this compound and N-Boc-L-proline lies in their chirality. As enantiomers, they provide access to opposite enantiomers of the final product. This predictable stereochemical outcome is a significant advantage in the synthesis of chiral molecules, including active pharmaceutical ingredients. While their chemical reactivity is identical in an achiral environment, their behavior in asymmetric catalysis is distinct and complementary.
Performance in Asymmetric Aldol Reactions
The following table summarizes representative data for L-proline-catalyzed aldol reactions, which serves as a strong indicator for the expected performance of its N-Boc derivative.
| Aldehyde | Ketone | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 4-Nitrobenzaldehyde | Acetone | L-proline | 30 | DMSO/Acetone (4:1) | 4 | 68 | - | 76 (R) | [1][2] |
| Benzaldehyde | Cyclohexanone | (S)-proline | 10 | MeOH/H₂O | 30 | 78 | 90:10 (anti/syn) | 95 (anti) | [3] |
| Isobutyraldehyde | Acetone | L-proline | 30 | Acetone | - | 97 | - | 96 |
Performance in Asymmetric Mannich Reactions
The asymmetric Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, valuable precursors for various nitrogen-containing molecules. Proline and its derivatives are highly effective catalysts for this transformation. As with the aldol reaction, this compound and N-Boc-L-proline are expected to provide the corresponding enantiomeric products with similar yields and stereoselectivities.
The table below presents data from (S)-proline-catalyzed Mannich reactions.
| Aldehyde | Amine | Ketone/Aldehyde Donor | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| p-Nitrobenzaldehyde | p-Anisidine | Acetone | (S)-proline | 35 | DMSO/Acetone (4:1) | 12 | 50 | - | 94 | [4] |
| Benzaldehyde | N-Boc-imine | Acetaldehyde | (S)-proline | 20 | CH₃CN | 2-3 | High | - | High | [5] |
Experimental Protocols
Below are detailed experimental protocols for typical asymmetric aldol and Mannich reactions catalyzed by proline derivatives. These can be adapted for use with either this compound or N-Boc-L-proline.
Asymmetric Aldol Reaction Protocol
This protocol is a general procedure for the reaction between an aldehyde and a ketone.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
N-Boc-proline (D- or L-) (0.1 - 0.3 mmol, 10-30 mol%)
-
Solvent (e.g., DMSO, CH₃CN, or a mixture)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a stirred solution of the N-Boc-proline catalyst in the chosen solvent, add the ketone.
-
Stir the mixture for 10-15 minutes at the desired temperature (e.g., room temperature or cooled in an ice bath).
-
Add the aldehyde to the reaction mixture.
-
Stir the reaction vigorously for the specified time (typically 4-48 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Asymmetric Mannich Reaction Protocol
This protocol describes a three-component reaction between an aldehyde, an amine, and a ketone.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (e.g., p-anisidine) (1.1 mmol)
-
Ketone (e.g., acetone) (2 mL)
-
N-Boc-proline (D- or L-) (0.2 - 0.35 mmol, 20-35 mol%)
-
Solvent (e.g., DMSO) (8 mL)
-
Phosphate-buffered saline (PBS) solution (pH 7.4)
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
Prepare a suspension of the N-Boc-proline catalyst, the amine, and the aldehyde in the solvent and ketone.
-
Stir the mixture at room temperature for the specified time (typically 12-48 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, add PBS solution to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Dry the organic layer with anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess of the product.
Mechanistic Insights and Visualizations
The catalytic activity of N-Boc-proline in these reactions is generally understood to proceed through an enamine catalytic cycle. The proline catalyst reacts with the carbonyl donor (ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic acceptor (aldehyde or imine), followed by hydrolysis to release the product and regenerate the catalyst. The stereochemistry is controlled by the chiral environment of the proline catalyst in the transition state.
Caption: General catalytic cycle for N-Boc-proline catalyzed reactions.
The experimental workflow for a typical asymmetric reaction catalyzed by N-Boc-proline is outlined below.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 20.210.105.67 [20.210.105.67]
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of N-Boc-D-proline Containing Peptides
For researchers, scientists, and drug development professionals, the precise analysis of synthetic peptides is paramount to ensuring safety and efficacy. The incorporation of non-standard amino acids, such as N-Boc-D-proline, introduces unique analytical challenges. This guide provides an objective comparison of mass spectrometry-based approaches and alternative techniques for the comprehensive analysis of these modified peptides, supported by experimental data and detailed protocols.
The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in peptide synthesis. However, its lability under certain mass spectrometric conditions can complicate data interpretation. Furthermore, the presence of a D-amino acid necessitates methods to confirm the stereochemical integrity of the peptide. This guide will delve into the nuances of analyzing peptides containing the this compound moiety, offering insights into optimizing analytical strategies.
Mass Spectrometry Approaches: A Head-to-Head Comparison
Mass spectrometry (MS) stands as the cornerstone for peptide analysis due to its sensitivity, speed, and ability to provide detailed structural information. However, the choice of ionization and fragmentation technique significantly impacts the quality of data obtained for this compound containing peptides.
Ionization Techniques
Electrospray ionization (ESI) is the most common ionization method for peptide analysis. For N-Boc-protected peptides, careful optimization of ESI source parameters is crucial to minimize in-source decay, where the labile Boc group is lost prior to mass analysis. Softer ionization techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI), can also be employed and may reduce the extent of in-source fragmentation of the Boc group.[1]
Fragmentation Techniques: CID vs. ETD
Tandem mass spectrometry (MS/MS) is essential for peptide sequencing. The two most common fragmentation techniques are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).
-
Collision-Induced Dissociation (CID): This technique involves the acceleration of precursor ions, causing them to collide with neutral gas molecules, leading to fragmentation. For peptides containing this compound, CID spectra are often characterized by a prominent neutral loss of 100 Da, corresponding to the loss of the Boc group (C₅H₈O₂). While this can be a diagnostic marker for the presence of the Boc group, it can also lead to a decrease in the abundance of sequence-informative b- and y-ions. The "proline effect" is also a key feature in CID spectra of proline-containing peptides, where cleavage N-terminal to the proline residue is enhanced, leading to intense y-ions.[2][3]
-
Electron Transfer Dissociation (ETD): ETD involves the transfer of an electron to a multiply charged peptide ion, inducing fragmentation of the peptide backbone while often preserving labile modifications. This makes ETD a potentially advantageous technique for analyzing this compound peptides, as it can minimize the neutral loss of the Boc group and provide more extensive backbone fragmentation, leading to more complete sequence coverage. ETD is particularly effective for larger, more highly charged peptides.[4][5]
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Primary Fragmentation | Cleavage of peptide backbone bonds (b- and y-ions). | Cleavage of the N-Cα backbone bond (c- and z-ions). |
| Effect on N-Boc Group | Prone to neutral loss of 100 Da. | Generally preserves the Boc group. |
| "Proline Effect" | Pronounced cleavage N-terminal to proline. | Less pronounced than in CID. |
| Peptide Charge State | Effective for doubly and triply charged peptides. | More effective for higher charge state peptides (≥3+). |
| Sequence Coverage | Can be limited by dominant neutral loss and proline effect. | Often provides more extensive sequence coverage. |
Experimental Protocols
Sample Preparation for Mass Spectrometry
-
Peptide Solubilization: Dissolve the this compound containing peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1 mg/mL.
-
Dilution: For LC-MS/MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A standard reverse-phase HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Scan Range: m/z 200-2000.
-
MS/MS Activation:
-
CID: Stepped or ramped collision energy (e.g., 20-40 eV).
-
ETD: Optimized electron transfer and reaction times.
-
-
Data Acquisition: Data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.
Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analysis of this compound containing peptides often benefits from the use of orthogonal techniques.
Chiral Chromatography
Confirming the enantiomeric purity of the D-proline residue is crucial. Chiral chromatography is the gold standard for this purpose.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC using a chiral stationary phase (CSP) can effectively separate enantiomers. Polysaccharide-based CSPs are commonly used for the separation of proline derivatives.
-
Supercritical Fluid Chromatography (SFC): Chiral SFC can offer faster separations and higher efficiency compared to HPLC for certain applications.
-
Capillary Electrophoresis (CE): CE with a chiral selector in the running buffer is another powerful technique for enantiomeric separation of amino acids and peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, including the conformation of the peptide and the verification of the Boc group's presence and integrity. 1H and 13C NMR can confirm the chemical structure, while 2D NMR techniques like COSY and NOESY can provide insights into the peptide's three-dimensional structure in solution.
Visualizing the Workflow and Logic
To better illustrate the analytical process, the following diagrams outline the experimental workflow and the decision-making process for selecting the appropriate analytical technique.
Caption: Experimental workflow for the analysis of this compound containing peptides.
Caption: Decision tree for selecting the appropriate analytical technique.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Generating Function of CID, ETD, and CID/ETD Pairs of Tandem Mass Spectra: Applications to Database Search - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Stereoselectivity: A Comparative Guide to Enantiomeric Excess Determination in N-Boc-D-proline Catalyzed Reactions
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical checkpoint. In the realm of organocatalysis, N-Boc-D-proline has emerged as a privileged catalyst for a variety of stereoselective transformations, including aldol and Michael additions. The success of these reactions hinges on the precise quantification of the enantiomeric purity of the resulting products. This guide provides an objective comparison of the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents. Supported by experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to select the most appropriate method for their specific needs.
The choice of analytical technique for determining enantiomeric excess is dictated by the physicochemical properties of the analyte, the required level of accuracy and precision, and the available instrumentation. While chromatographic methods are often considered the gold standard for their high resolution, NMR spectroscopy offers a rapid and non-destructive alternative.
At a Glance: A Comparative Overview of ee Determination Methods
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1] | Broad applicability to a wide range of compounds, high accuracy and precision, and well-established methodologies.[1] | Requires specific chiral columns for different compound classes, and method development can be time-consuming.[1] |
| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral stationary phase in the gas phase.[2] | Excellent for volatile and thermally stable compounds, often providing high resolution and sensitivity with short analysis times.[2] | Not suitable for non-volatile or thermally labile compounds; may require derivatization to increase volatility. |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes between the enantiomers and a chiral solvating agent, resulting in distinct chemical shifts in the NMR spectrum. | Rapid, non-destructive, and provides structural information. Does not require chromatographic separation. | Lower sensitivity compared to chromatographic methods, and the degree of spectral resolution is highly dependent on the choice of CSA and analyte. |
Quantitative Performance Data
The validation of an analytical method is crucial for ensuring the reliability of the obtained enantiomeric excess values. Key validation parameters include linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ). The following tables summarize typical quantitative performance data for each method, drawn from literature on the analysis of products from organocatalyzed reactions.
Table 1: Chiral High-Performance Liquid Chromatography (HPLC)
| Parameter | Typical Performance for Aldol Products |
| Linearity (R²) | > 0.998 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| LOD | 0.2 µg/mL |
| LOQ | 0.5 µg/mL |
| Resolution (Rs) | > 1.5 is generally considered baseline separation. |
Table 2: Chiral Gas Chromatography (GC)
| Parameter | Typical Performance for Volatile Adducts |
| Linearity (R²) | Typically > 0.99 |
| Precision (%RSD) | Often < 3% |
| Accuracy (% Recovery) | Generally within 95-105% |
| LOD | Can reach pg levels for highly volatile compounds. |
| LOQ | Typically in the low ng range. |
| Resolution (Rs) | High resolution is achievable, often with Rs > 2.0. |
Table 3: NMR Spectroscopy with Chiral Solvating Agents
| Parameter | Typical Performance |
| Linearity (R²) | Dependent on the specific host-guest interaction, but often linear over a defined concentration range. |
| Precision (%RSD) | Generally higher than chromatographic methods, can be in the range of 1-5%. |
| Accuracy | Dependent on baseline separation of signals and accurate integration. |
| LOD | Significantly higher than chromatographic methods, typically in the µmol range. |
| LOQ | Dependent on the magnetic field strength and the specific CSA-analyte pair. |
| Chemical Shift Difference (Δδ) | The key parameter for resolution; a larger Δδ allows for more accurate integration. |
Experimental Protocols
Detailed and optimized experimental protocols are fundamental for achieving accurate and reproducible results. Below are representative protocols for the determination of enantiomeric excess for products of this compound catalyzed reactions using each of the discussed techniques.
Chiral HPLC Method for this compound Catalyzed Aldol Products
This protocol is adapted from the analysis of aldol products generated from proline-derivative catalyzed reactions.
1. Sample Preparation:
-
Quench the aldol reaction and perform a work-up to isolate the crude product.
-
Purify the product by flash column chromatography on silica gel.
-
Accurately weigh and dissolve a small amount of the purified product in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Daicel Chiralcel AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA), typically in a 90:10 (v/v) ratio. The exact ratio may need to be optimized for the specific product.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Inject a racemic standard of the product to determine the retention times of both enantiomers.
-
Inject the sample from the this compound catalyzed reaction.
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100
Chiral GC Method for this compound Catalyzed Michael Adducts (after derivatization)
For non-volatile Michael adducts, derivatization is often necessary to increase volatility for GC analysis.
1. Derivatization (Two-Step):
-
Esterification: The carboxyl group (if present) is esterified, for example, by heating with 3 N methanolic HCl at 100°C for 30 minutes.
-
Acylation: The amino or hydroxyl group is then acylated, for instance, by reacting with trifluoroacetic anhydride (TFAA) in methylene chloride at 60°C for 10 minutes.
2. Sample Preparation:
-
After derivatization, dissolve the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate).
3. GC System and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based chiral capillary column, such as CHIRALDEX® G-TA (30 m x 0.25 mm I.D., 0.12 µm film).
-
Oven Program: 80°C (1 min hold) to 180°C at 4°C/min.
-
Carrier Gas: Helium.
-
Injector and Detector Temperature: 250°C.
4. Data Analysis:
-
Determine the retention times of the derivatized enantiomers using a racemic standard.
-
Inject the derivatized sample from the catalytic reaction.
-
Calculate the ee based on the integrated peak areas of the two enantiomers.
NMR Spectroscopy Method using a Chiral Solvating Agent (CSA)
This is a general protocol for the ee determination of a chiral product (e.g., a β-hydroxy ketone from an aldol reaction).
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of TADDOL) to the NMR tube in small increments (e.g., 0.25, 0.5, 1.0 equivalents) and acquire a spectrum after each addition to find the optimal ratio for peak separation.
2. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Experiment: A standard ¹H NMR experiment.
-
Parameters: Ensure a sufficient relaxation delay (D1) for quantitative integration (e.g., 5 times the longest T1).
3. Data Analysis:
-
Identify a well-resolved proton signal that shows splitting into two distinct peaks in the presence of the CSA, corresponding to the two enantiomers.
-
Carefully integrate the two separated signals.
-
Calculate the ee from the integration values: ee (%) = [|Integral(major) - Integral(minor)| / (Integral(major) + Integral(minor))] x 100
Mandatory Visualizations
To aid in the conceptual understanding of the workflows and relationships involved in enantiomeric excess determination, the following diagrams are provided.
Caption: Experimental workflow for ee determination.
Caption: Logical relationships in method selection.
References
A Comparative Guide to N-Boc-D-proline Catalyzed Reactions for Researchers
For scientists and professionals in drug development and chemical research, the selection of an appropriate catalyst is a critical factor in optimizing asymmetric reactions. This guide provides an objective comparison of the performance of N-Boc-D-proline as an organocatalyst against other alternatives, supported by experimental data.
Performance Comparison of this compound and Alternative Catalysts
The efficacy of a catalyst is determined by its ability to provide high yields and enantioselectivity. Below is a summary of the performance of an organocatalyst derived from N-Boc-L-proline in the asymmetric aldol reaction compared to the parent L-proline catalyst. The data is compiled from studies conducting the reaction of acetone with substituted aromatic aldehydes.
| Catalyst | Aldehyde Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
| Catalyst 1 (derived from N-Boc-L-proline) | 4-Nitro | 55 | 61 |
| 4-Chloro | 52 | 58 | |
| 4-Methyl | 45 | 50 | |
| L-proline | 4-Nitro | 68 | 76 |
Note: Catalyst 1 is a C2-symmetric organocatalyst synthesized from (S)-N-Boc-proline and 2,6-diaminopyridine. The data for L-proline is provided as a benchmark for the uncatalyzed reaction is not reported, but is known to be negligible.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following is a representative experimental protocol for conducting a kinetic study of an this compound catalyzed reaction.
General Protocol for Kinetic Analysis of this compound Catalyzed Aldol Reaction
This protocol outlines a general procedure for monitoring the progress of an aldol reaction catalyzed by this compound or its derivatives using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (or derivative)
-
Aldehyde
-
Ketone
-
Anhydrous solvent (e.g., DMSO, CH2Cl2)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na2SO4)
Procedure:
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, dissolve this compound (e.g., 10 mol%) and the internal standard in the chosen anhydrous solvent.
-
Initiation: Add the ketone (e.g., 10 equivalents) to the solution and stir for 10-15 minutes to allow for enamine formation.
-
Reaction Start: Initiate the reaction by adding the aldehyde (1 equivalent). Start the timer immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Workup: Extract the quenched sample with ethyl acetate. Dry the organic layer over anhydrous Na2SO4, filter, and prepare for HPLC analysis.
-
Analysis: Analyze the sample by chiral HPLC to determine the concentrations of the reactant and product, and the enantiomeric excess of the product.
-
Data Analysis: Plot the concentration of the product against time to determine the initial reaction rate. Compare the rates obtained with different catalysts under identical conditions.
Visualizing Reaction Pathways and Workflows
Diagrams are invaluable tools for understanding complex chemical processes. The following visualizations, created using Graphviz (DOT language), illustrate the catalytic cycle of proline-catalyzed reactions and a typical experimental workflow for their kinetic study.
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
Caption: A typical workflow for kinetic analysis of catalyzed reactions.
A Comparative Guide to Certificates of Analysis for Commercial N-Boc-D-proline
For researchers, scientists, and professionals in drug development, the purity and quality of starting materials are paramount. N-Boc-D-proline, a crucial building block in peptide synthesis and the development of novel therapeutics, is no exception.[1][2][3][4] A Certificate of Analysis (CoA) is a critical document that provides a detailed summary of the quality control tests performed on a specific batch of a chemical, ensuring it meets the required specifications. This guide offers a comparative overview of typical quality attributes found on CoAs for commercial this compound, details the experimental protocols for key analytical tests, and provides visual workflows to aid in understanding the quality assessment process.
Comparative Analysis of Supplier Specifications
The quality of this compound can vary between suppliers. While most reputable suppliers provide high-purity products, the exact specifications and the level of detail on the CoA can differ. Below is a table summarizing typical quality attributes for this compound from representative chemical suppliers.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) | Test Method |
| Appearance | White to off-white crystalline powder | White to almost white powder or crystal | White to off-white powder | Visual Inspection |
| Purity (by HPLC) | ≥99.0% | >98.0% (area%) | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Optical Rotation | +58.0° to +62.0° (c=2 in Acetic Acid) | +58.0° to +62.0° (c=2, AcOH) | +60° ± 4° (c=1 in AcOH) | Polarimetry |
| Melting Point | 132-137 °C | 132.0-137.0 °C | 130-138 °C | Melting Point Apparatus |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Mass Spectrometry | Conforms to structure | Conforms to structure | Conforms to structure | Mass Spectrometry (MS) |
| Residual Solvents | Specified (e.g., ≤0.5% total) | Not always specified | Not always specified | Gas Chromatography (GC) |
| Heavy Metals | Specified (e.g., ≤10 ppm) | Not always specified | Not always specified | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
Note: The data presented in this table is a synthesis of typical values found in publicly available product information from various suppliers and should be considered representative. For specific batch information, always refer to the supplier-provided Certificate of Analysis.
Experimental Protocols
Detailed and robust analytical methods are essential for verifying the quality of this compound. Below are the methodologies for the key experiments cited in the CoA.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of the compound by separating it from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program: A typical gradient might run from 5% to 95% solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: A sample of this compound is accurately weighed and dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Analysis: The sample solution is injected into the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Structural Confirmation by ¹H NMR Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the this compound molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: A small amount of the this compound sample is dissolved in the deuterated solvent.
-
Analysis: The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of this compound.
Optical Rotation Measurement
This analysis confirms the stereochemical integrity of the D-enantiomer.
-
Instrumentation: A polarimeter.
-
Solvent: Acetic acid.
-
Sample Preparation: A precise concentration of the this compound sample is prepared in the specified solvent (e.g., c=2, meaning 2 g of the compound per 100 mL of solvent).
-
Analysis: The optical rotation of the sample solution is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 22 °C). The measured value should fall within the range specified on the CoA.
Visualizing the Quality Control Process
The following diagrams illustrate the workflow for quality control testing and a logical comparison of product purity.
Caption: Experimental workflow for the quality control of this compound.
Caption: Logical comparison of this compound purity from different suppliers.
References
A Spectroscopic Comparison of N-Boc-D-proline and its Deprotected Form, D-proline
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectroscopic Distinctions Between N-Boc-D-proline and D-proline
This guide provides a detailed spectroscopic comparison of this compound, a common intermediate in peptide synthesis, and its deprotected form, D-proline. The removal of the tert-butoxycarbonyl (Boc) protecting group results in significant and readily identifiable changes in the nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) spectra of the molecule. Understanding these differences is crucial for reaction monitoring and product characterization in synthetic chemistry.
Spectroscopic Data Summary
The key quantitative spectroscopic data for this compound and D-proline are summarized in the following tables for easy comparison. These values are representative and may vary slightly depending on the solvent and experimental conditions.
Table 1: ¹H NMR Spectroscopic Data
| Assignment | This compound (CDCl₃) | D-proline (D₂O) [1] | Key Differences |
| α-CH | ~4.2-4.4 ppm (m) | ~4.13 ppm (t) | The α-CH proton in D-proline is slightly upfield and appears as a triplet in D₂O. |
| δ-CH₂ | ~3.4-3.6 ppm (m) | ~3.3-3.4 ppm (m) | The δ-CH₂ protons in D-proline are slightly upfield compared to the protected form. |
| β-CH₂, γ-CH₂ | ~1.8-2.3 ppm (m) | ~1.9-2.4 ppm (m) | These proton signals often overlap and show complex multiplets in both molecules. |
| Boc (t-butyl) | ~1.45 ppm (s, 9H) | N/A | The prominent singlet of the nine tert-butyl protons is a clear indicator of the Boc group and is absent in the D-proline spectrum. |
| N-H | N/A (no proton) | ~3.3 ppm (broad s) | The N-H proton of the secondary amine in D-proline is observable in non-deuterated solvents and absent in this compound. |
| COOH | ~10-12 ppm (broad s) | N/A (exchanges with D₂O) | The carboxylic acid proton is visible in non-protic solvents for both, but typically exchanges in D₂O. |
Table 2: ¹³C NMR Spectroscopic Data
| Assignment | This compound (CDCl₃) | D-proline (D₂O) | Key Differences |
| C=O (Carboxyl) | ~178-180 ppm | ~175-177 ppm | The carboxylic acid carbonyl carbon is slightly downfield in the protected form. |
| C=O (Boc) | ~154-156 ppm | N/A | The carbonyl of the Boc group is a distinct peak that disappears upon deprotection. |
| C (quaternary, Boc) | ~80-82 ppm | N/A | The quaternary carbon of the tert-butyl group is another clear marker for the protected amino acid. |
| α-CH | ~59-61 ppm | ~61-63 ppm | The α-carbon shifts slightly upon deprotection. |
| δ-CH₂ | ~46-48 ppm | ~46-48 ppm | The chemical shift of the δ-carbon is similar in both compounds. |
| β-CH₂ | ~30-32 ppm | ~29-31 ppm | A slight upfield shift is observed for the β-carbon after deprotection. |
| γ-CH₂ | ~23-25 ppm | ~24-26 ppm | The chemical shift of the γ-carbon is comparable in both molecules. |
| CH₃ (Boc) | ~28 ppm | N/A | The three methyl carbons of the Boc group give a strong signal that is absent in the D-proline spectrum. |
Table 3: FT-IR Spectroscopic Data
| Vibrational Mode | This compound (cm⁻¹) | D-proline (cm⁻¹) [2][3][4] | Key Differences |
| O-H stretch (Carboxyl) | 2500-3300 (broad) | 2500-3300 (broad) | Both show a broad absorption due to the carboxylic acid O-H stretching. |
| N-H stretch | N/A | 3000-3300 (secondary amine) | The N-H stretch of the secondary amine in D-proline is a key feature absent in the protected form. |
| C-H stretch | 2850-3000 | 2850-3000 | Both exhibit C-H stretching from the pyrrolidine ring and, for this compound, the Boc group. |
| C=O stretch (Carboxyl) | ~1700-1725 | ~1620-1650 (asymmetric COO⁻) | A significant shift of the carboxyl C=O stretch to a lower wavenumber is observed in D-proline due to the formation of a zwitterion. |
| C=O stretch (Boc) | ~1680-1700 | N/A | The strong absorption from the Boc carbonyl is a definitive feature of the protected compound. |
| N-H bend | N/A | ~1500-1600 | The N-H bending vibration is present in the spectrum of D-proline. |
Table 4: Mass Spectrometry Data
| Parameter | This compound | D-proline [5] | Key Differences |
| Molecular Weight | 215.25 g/mol | 115.13 g/mol | A difference of 100.12 amu, corresponding to the mass of the Boc group. |
| [M+H]⁺ | m/z 216.12 | m/z 116.07 | The molecular ion peak is shifted by 100 amu. |
| [M-H]⁻ | m/z 214.11 | m/z 114.06 | Similar shift of 100 amu in negative ion mode. |
| Key Fragments | Loss of isobutylene (m/z 56) from the Boc group is a characteristic fragmentation pathway. | Fragmentation often involves the loss of H₂O and CO from the carboxyl group. | The fragmentation pattern of this compound is dominated by the loss of the Boc group, while D-proline shows fragmentation typical of amino acids. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample (this compound or D-proline) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ for this compound, D₂O for D-proline) in an NMR tube.
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters (¹H NMR) :
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
Spectral width: 10-15 ppm
-
-
Acquisition Parameters (¹³C NMR) :
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 200-250 ppm
-
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
Solid (ATR) : Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid (KBr pellet) : Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
-
Instrumentation : Use a standard FT-IR spectrometer.
-
Acquisition Parameters :
-
Scan range: 4000-400 cm⁻¹
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
-
Data Processing : Collect the spectrum and perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI).
-
Instrumentation : Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Acquisition Parameters (ESI-MS) :
-
Ionization mode: Positive or negative
-
Mass range: m/z 50-500
-
Capillary voltage: 3-5 kV
-
Nebulizer gas flow: As per instrument recommendation
-
Drying gas flow and temperature: Optimized for the specific instrument and solvent system.
-
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualizing the Deprotection and Comparison
This compound Deprotection Workflow
The deprotection of this compound is typically achieved under acidic conditions. A common method involves the use of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).
Caption: Workflow for the deprotection of this compound to D-proline.
Logical Comparison of Spectroscopic Features
The presence or absence of the Boc protecting group is the primary determinant of the spectroscopic differences between this compound and D-proline.
Caption: Key spectroscopic differences between this compound and D-proline.
References
Safety Operating Guide
Proper Disposal Procedures for N-Boc-D-proline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like N-Boc-D-proline are paramount to ensuring a secure laboratory environment and maintaining environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with standard laboratory safety protocols.
While several Safety Data Sheets (SDS) indicate that this compound is not classified as a hazardous substance under GHS, it is prudent to handle it with care and follow established chemical waste disposal protocols.[1][2][3] Discharge into the environment must be avoided, and the chemical should not be allowed to enter drains.[3][4]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile), inspecting them before use.
-
Body Protection: A standard laboratory coat or impervious clothing is required to prevent skin contact.
-
Respiratory Protection: In situations where dust may be generated or ventilation is inadequate, use a full-face respirator.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as controlled chemical waste. Under no circumstances should this compound be disposed of in regular trash or down the drain.
-
Waste Identification and Segregation:
-
Designate a specific waste container clearly labeled "Hazardous Waste: this compound".
-
Collect all solid waste, including any contaminated materials like weighing paper, spatulas, or gloves, in this container.
-
Do not mix this waste with other chemical streams, particularly incompatible materials, to avoid unforeseen reactions.
-
-
Container Selection and Management:
-
Use a container compatible with the chemical, such as a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.
-
Ensure the container is kept closed except when adding waste.
-
-
Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool area. A refrigerated space (2-8°C) is recommended for the storage of the chemical itself and is a good practice for its waste as well.
-
The storage area should be away from heat sources or ignition.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
-
Contaminated packaging should be treated with the same precautions and disposed of in the same manner as the chemical itself.
-
Spill Management Protocol
In the event of a spill, follow these procedures to contain and clean the area safely.
-
Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated. Remove all sources of ignition.
-
Contain Spill: Prevent the spill from spreading and ensure it does not enter any drains.
-
Clean-up:
-
Avoid generating dust.
-
For solid spills, carefully sweep or shovel the material into the designated hazardous waste container. Using an inert absorbent material like sand or vermiculite can help manage the spill.
-
Thoroughly clean the spill area once the material has been collected.
-
Safety and Physical Data Summary
The following table summarizes key data for this compound relevant to its safe handling and disposal.
| Property | Data | Citation(s) |
| Molecular Formula | C₁₀H₁₇NO₄ | |
| Molecular Weight | 215.25 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 134-137 °C | |
| Storage Temperature | 2-8°C | |
| Hazard Classification | Generally not classified as hazardous, but handle with care. | |
| Environmental Hazards | Avoid release into the environment; do not let enter drains. | |
| Incompatible Materials | Strong oxidizing agents. | |
| Hazardous Decomposition | Thermal decomposition can release Carbon Monoxide (CO), Carbon Dioxide (CO₂), and Nitrogen Oxides (NOx). |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Handling Guidelines for N-Boc-D-proline
When working with N-Boc-D-proline, a proactive approach to safety is crucial to minimize exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal protocols tailored for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against chemical exposure. For this compound, the following recommendations should be strictly followed.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against dust particles, splashes, and vapors entering the eyes. |
| Skin Protection | Chemical-impermeable gloves (materials to be selected based on workplace assessment).[1][2] Fire/flame resistant and impervious clothing.[1] | Prevents direct skin contact with the chemical. Gloves must be inspected before use.[1] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced. | Protects the respiratory system from inhalation of dust or aerosols. |
Note: As of the latest Safety Data Sheets, specific occupational exposure limits for this compound have not been established. Therefore, it is imperative to handle this compound with care, assuming it may be hazardous, and to use engineering controls and PPE to minimize potential exposure.
Experimental Protocols: Safe Handling and Disposal Workflow
A systematic approach to handling and disposal is critical for laboratory safety. The following workflow outlines the key steps from preparation to disposal of this compound.
Detailed Methodologies
Engineering Controls: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is highly recommended to minimize the inhalation of any dust or vapors.
Precautions for Safe Handling:
-
Avoid the formation of dust and aerosols.
-
Avoid contact with skin and eyes.
-
Wear suitable protective clothing.
-
After handling, wash hands thoroughly.
Spill and Leak Procedures: In the event of a spill, ensure adequate ventilation and evacuate unnecessary personnel to a safe area. Remove all sources of ignition. Use personal protective equipment, including chemical impermeable gloves, during cleanup. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal. Prevent the chemical from entering drains.
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Keep the chemical in suitable and closed containers for disposal.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
